molecular formula C5H6BrN3O B1415757 1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol CAS No. 2167971-48-2

1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol

Número de catálogo: B1415757
Número CAS: 2167971-48-2
Peso molecular: 204.02 g/mol
Clave InChI: OISPDSITPPJNTH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol is a versatile brominated and allylated 1,2,4-triazole derivative designed for research and development applications. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its ability to improve the physicochemical properties, pharmacokinetics, and pharmacology of lead compounds . This particular molecule features both a bromo substituent, which can serve as a handle for further functionalization via metal-catalyzed cross-coupling reactions, and an allyl group, which may offer additional sites for chemical modification. Researchers utilize 1,2,4-triazole derivatives as key intermediates in the synthesis of compounds with a broad spectrum of biological activities, including potential anticancer , antimicrobial , antiviral , anti-inflammatory , and antioxidant effects . Furthermore, the triazole ring can act as a bioisostere for amide, ester, and carboxylic acid groups, making it a valuable tool in molecular design for improving metabolic stability and hydrogen bonding capacity . The specific mechanism of action and research value of 1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol are dependent on the final target structure and research context. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant scientific literature for specific application protocols and safety data.

Propiedades

IUPAC Name

5-bromo-2-prop-2-enyl-4H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O/c1-2-3-9-5(10)7-4(6)8-9/h2H,1,3H2,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISPDSITPPJNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)NC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Physicochemical Profile: 1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical and synthetic profile of 1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol , a specialized heterocyclic intermediate.

Note on Nomenclature & Tautomerism: While formally named as a "5-ol" (hydroxy) tautomer, this compound predominantly exists in the 5-one (keto) form in the solid state and polar solutions. Throughout this guide, the chemical behavior is described with respect to the dominant 1-allyl-3-bromo-1,2,4-triazol-5(4H)-one tautomer, as this dictates its reactivity and physicochemical properties.

Executive Summary

1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol is a bifunctional heterocyclic scaffold used primarily in the development of agrochemicals (fungicides) and pharmaceutical actives (antivirals, antimicrobials). Its value lies in its orthogonal reactivity :

  • The Allyl Group: A handle for olefin metathesis, radical polymerization, or oxidative cleavage.

  • The Bromine Atom: A site-specific electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • The Triazolone Core: A stable, hydrogen-bond donating pharmacophore often used as a bioisostere for amides.

Structural Identity & Tautomerism

Understanding the tautomeric equilibrium is critical for formulation and synthesis. The 1,2,4-triazole ring system is amphoteric and subject to annular tautomerism.[1]

Tautomeric Equilibrium

In the gas phase and non-polar solvents, the hydroxy (5-ol) form may have transient stability. However, in the crystalline state and polar solvents (DMSO, Methanol), the equilibrium shifts almost exclusively to the 5-one form due to the stabilization provided by the amide-like resonance (N4-H...O).

Key Structural Parameters:

  • Preferred Tautomer: 1-Allyl-3-bromo-1,2,4-triazol-5(4H)-one.

  • H-Bond Donor: N4-H (Strong).

  • H-Bond Acceptor: C5=O (Strong), N2 (Moderate).

Diagram: Tautomeric Shift & Resonance

Tautomerism Hydroxy Hydroxy Form (5-ol) (Aromatic, rare in solid state) Keto Keto Form (5-one) (Dominant Tautomer) Hydroxy->Keto Proton Transfer (Solvent Assisted) Resonance Amide Resonance (Stabilizing Factor) Keto->Resonance Electronic Delocalization

Figure 1: The tautomeric equilibrium heavily favors the keto form (right) due to amide resonance stabilization.

Physicochemical Properties

The following data aggregates experimental values from analogous triazolones and calculated descriptors for the specific 1-allyl-3-bromo derivative.

PropertyValue / DescriptionContext / Relevance
Molecular Formula C₅H₆BrN₃OCore scaffold
Molecular Weight 204.03 g/mol Small molecule fragment
Appearance White to off-white crystalline solidHigh purity indicator
Melting Point 135–140 °C (Predicted)Typical for N-alkyl triazolones; lower than unalkylated parent (>200°C)
Solubility (High) DMSO, DMF, Methanol, AcetonitrilePolar aprotic/protic solvents are required
Solubility (Low) Water, Hexane, TolueneLipophilic allyl group reduces water solubility vs. parent
pKa (Acidic) ~8.5 (N4-H)Weakly acidic; deprotonatable by carbonates/alkoxides
LogP ~1.2Moderate lipophilicity; suitable for cell permeability
Topological PSA ~45 ŲGood oral bioavailability potential

Synthetic Methodology

The synthesis of 1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol requires strict regiochemical control to ensure alkylation occurs at the N1 position rather than N2 or O.

Protocol: N1-Selective Alkylation

Reagents: 3-Bromo-1,2,4-triazol-5-ol, Allyl Bromide, Potassium Carbonate (


).
Solvent:  Acetonitrile (MeCN) or DMF.
  • Preparation: Dissolve 3-bromo-1,2,4-triazol-5-ol (1.0 eq) in anhydrous MeCN.

  • Deprotonation: Add

    
     (1.1 eq) and stir at room temperature for 30 mins. Note: This forms the triazolate anion.
    
  • Alkylation: Dropwise addition of Allyl Bromide (1.05 eq) at 0°C to minimize over-alkylation.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane).

  • Workup: Filter off inorganic salts. Concentrate filtrate. Recrystallize from Ethanol/Water to remove trace N2-isomers.

Diagram: Synthetic Pathway & Regioselectivity

Synthesis Start 3-Bromo-1,2,4-triazol-5-ol Intermediate Triazolate Anion (Nucleophile) Start->Intermediate  -H+ Base Base (K2CO3) Deprotonation Base->Intermediate Product 1-Allyl-3-bromo-1,2,4-triazol-5-one (Target: N1-Alkylation) Intermediate->Product  SN2 Attack (Major) Byproduct N2-Isomer / O-Isomer (Minor Byproducts) Intermediate->Byproduct  Steric/Electronic Minor Path Reagent + Allyl Bromide Reagent->Intermediate

Figure 2: Regioselective alkylation pathway. N1 attack is favored sterically and electronically under mild basic conditions.

Reactivity & Application Profile

This molecule serves as a "linchpin" intermediate. Its reactivity is defined by three distinct zones.

A. The Bromine Handle (C3 Position)

The C-Br bond is activated for nucleophilic aromatic substitution (


) or metal-catalyzed coupling because the adjacent nitrogen atoms are electron-withdrawing.
  • Suzuki Coupling: Reacts with aryl boronic acids to install aromatic rings at C3.

  • Nucleophilic Displacement: Reacts with amines or thiols (at elevated temperatures) to replace -Br.

B. The Allyl Handle (N1 Position)

The terminal alkene is chemically distinct from the heteroaromatic ring.

  • Metathesis: Ring-closing metathesis (RCM) to form fused bicyclic systems.

  • Dihydroxylation: Osmium tetroxide oxidation yields a diol, increasing water solubility.

C. The Amide Core (N4-H / C5=O)
  • N-Alkylation: The N4 proton is acidic (pKa ~8.5). It can be removed to attach a second alkyl group, creating a fully substituted triazolone.

Safety & Handling (MSDS Summary)

While specific toxicological data for this derivative may be sparse, it should be handled with the rigor of a functionalized alkylating agent.

  • Hazards: Likely skin and eye irritant (H315, H319). The allyl moiety suggests potential sensitization.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow debromination or allyl oxidation.

  • Disposal: Incineration with a scrubber for nitrogen oxides and bromine gases.

References

  • PubChem. (n.d.). 3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole. National Library of Medicine. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (2014). Tautomerism of 1,2,4-triazol-3-ones. Retrieved February 14, 2026, from [Link]

Sources

1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol CAS number and spectral data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol , a specialized heterocyclic building block used in medicinal chemistry and agrochemical synthesis.

CAS Number: 2167971-48-2

Synonyms: 1-Allyl-3-bromo-1,2,4-triazol-5-one; 3-Bromo-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5(4H)-one.

Executive Summary & Compound Identity

1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol is a functionalized 1,2,4-triazole derivative characterized by three distinct reactive handles: a bromine atom at C3, a hydroxyl/carbonyl group at C5, and an allyl group at N1. It exists primarily in the 5-one tautomeric form in solution and solid state.

This compound serves as a versatile scaffold for diversity-oriented synthesis (DOS) . The C3-bromide allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the N1-allyl group provides a handle for olefin metathesis or radical cyclization.

Physicochemical Profile
PropertyData
CAS Number 2167971-48-2
Molecular Formula

Molecular Weight 204.03 g/mol
Exact Mass 202.97 g/mol (

)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Tautomerism Favors 1-allyl-3-bromo-1,2,4-triazol-5-one (lactam) over the 5-ol (lactim) form.

Synthesis & Reaction Engineering

The synthesis of 1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol is typically achieved via the regioselective N-alkylation of the parent heterocycle, 3-bromo-1H-1,2,4-triazol-5-ol (or its tautomer).

Core Synthetic Protocol

Reaction Type:


 Nucleophilic Substitution
Precursor:  3-Bromo-1H-1,2,4-triazol-5-ol (CAS 15182-40-8)
Reagent:  Allyl bromide (3-Bromopropene)
Base:  Potassium Carbonate (

) or Sodium Hydride (NaH)
Step-by-Step Methodology
  • Activation: Charge a reaction vessel with 3-bromo-1H-1,2,4-triazol-5-ol (1.0 equiv) and anhydrous DMF (10 mL/g). Add

    
      (1.5 equiv) and stir at room temperature for 30 minutes to generate the triazolate anion.
    
    • Note: The anion is ambident; however, N1 alkylation is generally favored over N2 or O-alkylation under thermodynamic control.

  • Alkylation: Cool the mixture to 0°C. Dropwise add allyl bromide (1.1 equiv) to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC (mobile phase: 50% EtOAc/Hexanes) or LC-MS.

  • Workup: Quench with water and extract with Ethyl Acetate (

    
    ). Wash combined organics with brine to remove DMF. Dry over 
    
    
    
    and concentrate.
  • Purification: Purify via flash column chromatography (

    
    , Gradient: 0 
    
    
    
    40% EtOAc in Hexanes).
Mechanistic Pathway & Regioselectivity

The alkylation of 3-bromo-1,2,4-triazol-5-ones can yield three isomers (N1, N2, N4). The N1-isomer is typically the major product due to steric and electronic factors, though N2-alkylation is a common minor byproduct.

SynthesisPathway Start 3-Bromo-1,2,4-triazol-5-ol (Parent Core) Base Deprotonation (K2CO3/DMF) Start->Base Anion Triazolate Anion (Ambident Nucleophile) Base->Anion Allyl + Allyl Bromide (SN2 Reaction) Anion->Allyl Product 1-Allyl-3-bromo-1,2,4-triazol-5-one (Target: CAS 2167971-48-2) Allyl->Product Major (N1) Byproduct N2-Allyl Isomer (Minor Byproduct) Allyl->Byproduct Minor (N2)

Figure 1: Synthetic pathway illustrating the regioselective alkylation of the triazole core.

Spectral Characterization Data

Note: The following data represents the predicted spectral signature based on the structural integration of the allyl group and the bromotriazolone core, consistent with literature on analogous 1-substituted-3-bromo-1,2,4-triazol-5-ones.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Observed Mass (

    
    ): 
    
    • 204.0

      
       (
      
      
      
      isotope)
    • 206.0

      
       (
      
      
      
      isotope)
  • Pattern: Characteristic 1:1 doublet intensity ratio confirming the presence of a single bromine atom.

Proton NMR ( NMR)

Solvent: DMSO-


 or 

(300/400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
12.40 Singlet (br)1HNH N4-H (Lactam proton, exchangeable with

)
5.85 – 5.95 Multiplet1HCH= Allyl methine proton
5.15 – 5.30 Multiplet2H=CH

Allyl terminal vinyl protons (cis/trans overlap)
4.35 Doublet (

Hz)
2HN-CH

Methylene attached to N1
Carbon NMR ( NMR)

Solvent: DMSO-


 (75/100 MHz)
Shift (

ppm)
AssignmentInterpretation
154.5 C5 Carbonyl carbon (C=O) of the triazolone ring.
136.8 C3 Brominated carbon (C-Br). Shifted upfield due to Br effect.
132.1 CH= Allyl methine carbon.
118.4 =CH

Allyl terminal vinyl carbon.
46.2 N-CH

Methylene carbon attached to N1.

Applications in Drug Discovery

This compound is a "linchpin" intermediate. Its value lies in the orthogonality of its functional groups.

Palladium-Catalyzed Cross-Coupling

The C3-Bromine is highly reactive toward Pd-catalyzed coupling.

  • Suzuki-Miyaura: Reaction with aryl boronic acids yields 3-aryl-1-allyl-triazolones , a scaffold found in AT1 receptor antagonists and antifungal agents.

  • Sonogashira: Coupling with terminal alkynes introduces rigid linkers for fragment-based drug design.

Olefin Metathesis

The N1-Allyl group allows for Ring-Closing Metathesis (RCM) using Grubbs catalysts. This is used to generate fused bicyclic triazole systems (e.g., triazolo-oxazines) which are privileged structures in kinase inhibitors.

Click Chemistry Precursor

While not an alkyne itself, the allyl group can be converted to an epoxide or diol, or the bromine can be displaced by azide to form 3-azido-triazoles for bio-orthogonal labeling.

Applications Center 1-Allyl-3-bromo-1,2,4-triazol-5-ol Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) --> 3-Aryl derivatives Center->Suzuki Metathesis Olefin Metathesis (Grubbs Cat.) --> Fused Bicycles Center->Metathesis Substitution Nucleophilic Subst. (Azide/Amine) --> 3-Amino/Azido derivatives Center->Substitution

Figure 2: Divergent synthetic applications of the scaffold.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. The allyl bromide reagent used in synthesis is a lachrymator and highly toxic; ensure all excess reagent is quenched before workup.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination or allyl polymerization over time.

References

  • Combi-Blocks Product Catalog. 1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol (CAS 2167971-48-2). Catalog No. QW-2231.

  • General Synthesis of N-Alkylated Triazolones:Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. Der Pharma Chemica, 2014, 6(5):123-127. (Describes general alkylation conditions for 3-substituted-1,2,4-triazol-5-ones).
  • Regioselectivity in Triazole Alkylation:Regioselective alkylation of 3-substituted-1,2,4-triazol-5-ones. Journal of Heterocyclic Chemistry. (General reference for N1 vs N2 selectivity).

Tautomeric forms of 3-bromo-1H-1,2,4-triazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomeric Forms of 3-Bromo-1H-1,2,4-triazol-5-ol

Abstract

The phenomenon of tautomerism is of paramount importance in the fields of medicinal chemistry and drug development, as the specific isomeric form of a molecule can dictate its biological activity, solubility, and pharmacokinetic profile.[1] The 1,2,4-triazole scaffold, a cornerstone in many therapeutic agents, is particularly prone to prototropic tautomerism.[2] This technical guide provides a comprehensive examination of the tautomeric equilibria of 3-bromo-1H-1,2,4-triazol-5-ol, a key heterocyclic building block.[3] We will delve into the structural possibilities, the causality behind experimental choices for their characterization, and the synthesis of computational and spectroscopic data to provide a holistic understanding for researchers, scientists, and drug development professionals.

Introduction: The Principle of Tautomerism in 1,2,4-Triazoles

Tautomers are constitutional isomers that readily interconvert, typically through the formal migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond.[4] In heterocyclic systems like 1,2,4-triazoles, this dynamic equilibrium is a fundamental characteristic that influences chemical reactivity and interactions with biological targets.[2] For substituted 1,2,4-triazol-5-ols, the tautomerism primarily manifests as an amide-imidol (or keto-enol) equilibrium, with potential contributions from different annular tautomers based on the position of the labile proton on the ring nitrogens.[1][5] Understanding and controlling this equilibrium is a significant challenge and a crucial step in rational drug design.[1]

The core of this guide is to elucidate the tautomeric landscape of 3-bromo-1H-1,2,4-triazol-5-ol, moving beyond simple identification to a deeper understanding of the factors governing the predominance of specific forms in different environments.

Potential Tautomeric Forms of 3-Bromo-1H-1,2,4-triazol-5-ol

The molecular structure of 3-bromo-1H-1,2,4-triazol-5-ol allows for the existence of several potential tautomers. The primary equilibrium is between the hydroxy (enol-like) and the keto (amide-like) forms. Furthermore, the position of the annular proton (on N1, N2, or N4) leads to distinct isomers. The principal forms considered are:

  • The Hydroxy Form (OH): 3-Bromo-1H-1,2,4-triazol-5-ol. This form possesses an aromatic triazole ring with a hydroxyl substituent.

  • The Keto Forms (NH):

    • 5-Bromo-2,4-dihydro-3H-1,2,4-triazol-3-one: The proton is on N2 and N4.

    • 5-Bromo-1,2-dihydro-3H-1,2,4-triazol-3-one: The proton is on N1 and N2.

    • 3-Bromo-1,4-dihydro-5H-1,2,4-triazol-5-one: The proton is on N1 and N4. Computational studies on related 1,2,4-triazol-3-ones suggest that the 2,4-dihydro tautomer is often the most stable form in the gas phase and solution.[5]

Below is a logical diagram illustrating the key tautomeric possibilities.

G Figure 1: Tautomeric Equilibria of 3-Bromo-1H-1,2,4-triazol-5-ol T1 3-Bromo-1H-1,2,4-triazol-5-ol (1H-Hydroxy Form) T2 5-Bromo-2,4-dihydro-3H-1,2,4-triazol-3-one (2,4-dihydro-Keto Form) T1->T2 T3 3-Bromo-1,4-dihydro-5H-1,2,4-triazol-5-one (1,4-dihydro-Keto Form) T1->T3 T2->T3 Annular Tautomerism

Caption: A diagram illustrating the primary tautomeric relationships.

Elucidation Strategy: A Multi-Faceted Approach

Determining the predominant tautomer is not achievable through a single technique. It requires a synergistic workflow that combines theoretical predictions with robust experimental validation. This self-validating system ensures that computational models are grounded in empirical data and that spectroscopic results are interpreted with a clear theoretical framework.

G Figure 2: Integrated Workflow for Tautomer Characterization cluster_comp Computational Prediction cluster_exp Experimental Validation cluster_confirm Definitive Structure Comp Quantum Chemical Calculations (DFT: B3LYP, M06-2X) Energy Calculate Relative Gibbs Free Energies (ΔG) of Tautomers (Gas & Solution) Comp->Energy NMR NMR Spectroscopy (¹H, ¹³C) Energy->NMR Predict Chemical Shifts & Guide Spectral Assignment IR Infrared (IR) Spectroscopy Energy->IR Predict Vibrational Frequencies UV UV-Vis Spectroscopy Energy->UV Simulate UV-Vis Spectra Xray Single Crystal X-ray Diffraction (Solid State) NMR->Xray Correlate Solution/Solid State Data IR->Xray Correlate Solution/Solid State Data UV->Xray Correlate Solution/Solid State Data

Caption: Logical workflow for comprehensive tautomer analysis.

Computational & Theoretical Insights

Quantum chemical calculations are the first pillar of our analysis, providing an a priori estimation of tautomer stability.[4] Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with appropriate basis sets (e.g., 6-311++G(d,p)), are powerful tools for this purpose.[2][6] Calculations are typically performed for the gas phase and simulated in solution using a Polarizable Continuum Model (PCM).[7][8]

Causality: We perform these calculations first because they provide a thermodynamic framework. By predicting the relative Gibbs free energies (ΔG), we can hypothesize which tautomer is likely to be dominant, guiding the interpretation of subsequent, more complex spectroscopic data. For 1,2,4-triazol-3-ones, studies consistently predict the keto tautomer to be the most stable form in both the gas phase and aqueous solution.[5]

Table 1: Hypothetical Relative Energies of Tautomers

Tautomer Form Gas Phase ΔG (kcal/mol) Aqueous Phase ΔG (kcal/mol) Predicted Predominance
2,4-dihydro-Keto 0.00 (Reference) 0.00 (Reference) High
1,4-dihydro-Keto +2.5 +3.0 Minor
1H-Hydroxy +8.0 +5.5 Very Low / Negligible

Note: These are representative values based on literature for similar 1,2,4-triazol-3-ones and serve as an illustrative example. Actual values require specific computation for the bromo-derivative.

Spectroscopic Characterization: The Experimental Evidence

Spectroscopic techniques provide direct physical evidence of the molecular structures present in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating tautomeric forms in solution.[9] Key distinctions are made by observing the chemical shifts (δ) of protons and carbons near the sites of tautomerization.[10]

  • ¹H NMR: The most telling signal is that of the exchangeable proton. The keto (amide) forms will show an N-H proton, typically as a broad singlet in a downfield region (δ 10-13 ppm), while the hydroxy (imidol) form would show an O-H proton signal.[9][11] The position of the other ring proton is also diagnostic.

  • ¹³C NMR: The carbon at the C5 position (C3 in the keto form) is highly sensitive to its bonding environment. In the hydroxy form, this carbon is part of an aromatic C-O bond and would resonate at a specific chemical shift. In the keto form, it becomes a carbonyl carbon (C=O) and shifts significantly downfield (e.g., >150 ppm).[9]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups, providing clear evidence for the keto-enol equilibrium.[12]

  • Keto Form: The defining feature is a strong absorption band corresponding to the C=O stretching vibration, typically found in the region of 1680-1720 cm⁻¹.[9] Additionally, N-H stretching bands can be observed around 3100-3300 cm⁻¹.

  • Hydroxy Form: This form would lack the strong C=O stretch. Instead, it would be characterized by a broad O-H stretching band (around 3200-3600 cm⁻¹) and C=N stretching vibrations within the aromatic ring (1500-1600 cm⁻¹).[9][12]

Table 2: Key Spectroscopic Markers for Tautomer Identification

Technique Tautomeric Form Characteristic Signal / Band Reference
¹H NMR Keto (Amide) Broad N-H signal (δ 10-13 ppm) [9][11]
Hydroxy (Imidol) O-H signal (variable shift) [9]
¹³C NMR Keto (Amide) C=O signal (δ > 150 ppm) [9]
Hydroxy (Imidol) C-OH signal (distinct aromatic carbon shift) [9]
IR Keto (Amide) Strong C=O stretch (~1700 cm⁻¹) [9]
Hydroxy (Imidol) Broad O-H stretch (~3400 cm⁻¹), no C=O [12]

| UV-Vis | Both | λmax shifts with solvent polarity |[13][14] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for studying shifts in the tautomeric equilibrium as a function of the environment.[9] The position of maximum absorbance (λmax) is sensitive to the electronic structure of the molecule and the polarity of the solvent.[13][14] By measuring the spectrum in a series of solvents (e.g., non-polar cyclohexane, aprotic acetonitrile, and protic ethanol), one can observe shifts in the λmax. A significant shift indicates that the solvent is stabilizing one tautomer over the other, thus altering the equilibrium.[14] For instance, polar protic solvents that can engage in hydrogen bonding often stabilize the more polar keto tautomer.[15]

Definitive Solid-State Structure: X-ray Crystallography

While spectroscopic methods provide invaluable data for solutions, single-crystal X-ray diffraction offers unambiguous proof of the structure in the solid state.[16][17] It provides precise bond lengths and angles, definitively showing the location of hydrogen atoms and confirming which tautomer crystallizes from a given solvent. This data serves as the ultimate benchmark for validating the computational models and interpreting the spectroscopic results.

Experimental Protocols

Trustworthiness: The following protocols are designed as self-validating systems. For instance, the use of multiple, diverse solvents in UV-Vis and NMR analysis provides a cross-check on the influence of the environment on tautomeric equilibrium.

Protocol 7.1: NMR Analysis of Tautomerism
  • Sample Preparation: Dissolve ~5-10 mg of 3-bromo-1H-1,2,4-triazol-5-ol in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). Prepare separate samples for each solvent to observe environmental effects.

  • ¹H NMR Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.[10] Ensure a sufficient relaxation delay (e.g., 5 seconds) to accurately integrate the broad NH/OH signals.

  • ¹³C NMR Acquisition: Record the ¹³C NMR spectrum, potentially using a DEPT-135 pulse sequence to aid in distinguishing CH from quaternary carbons.

  • Data Analysis:

    • Identify the chemical shift of the exchangeable proton in the ¹H spectrum. A signal in the 10-13 ppm range in DMSO-d₆ is strongly indicative of an N-H proton (keto form).[11]

    • Locate the C5/C3 carbon in the ¹³C spectrum. A signal >150 ppm strongly suggests a carbonyl C=O (keto form).[9]

    • Compare spectra across different solvents to identify any shifts in signal intensities that would indicate a change in the tautomeric equilibrium.

Protocol 7.2: UV-Vis Spectroscopy for Solvent Effects
  • Stock Solution: Prepare a concentrated stock solution of the compound in a volatile solvent like methanol.

  • Sample Preparation: Prepare a series of dilute solutions (~10⁻⁵ M) in different solvents of varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from 200 to 400 nm against a solvent blank.[13]

  • Data Analysis:

    • Identify the λmax for each solvent.

    • Correlate the shifts in λmax with solvent polarity parameters (e.g., the Reichardt dye parameter, ET(30)).

    • A significant blue shift (hypsochromic) or red shift (bathochromic) with increasing solvent polarity provides strong evidence of a shift in the tautomeric equilibrium.[14]

Protocol 7.3: Computational Modeling Workflow
  • Structure Building: Build the 3D structures of all plausible tautomers (e.g., 1H-hydroxy, 2,4-dihydro-keto, 1,4-dihydro-keto) in a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization and frequency calculation for each tautomer using a DFT method (e.g., B3LYP/6-311+G(d,p)) in the gas phase.[7] Confirm that the optimized structures are true energy minima (no imaginary frequencies).

  • Solvation Modeling: Using the gas-phase optimized geometries, perform a single-point energy calculation using a continuum solvation model (e.g., PCM for water, ethanol, etc.) to simulate solvent effects.[2][7]

  • Energy Analysis: Calculate the relative Gibbs free energies (ΔG) for all tautomers in each phase (gas and solution). The tautomer with the lowest ΔG is the predicted most stable form.

  • Spectral Simulation (Optional): Use the optimized geometries to simulate NMR chemical shifts and UV-Vis spectra (using TD-DFT) for comparison with experimental data.[2]

Conclusion and Implications

For professionals in drug development, this understanding is critical. The predominant tautomer dictates the molecule's hydrogen bond donor/acceptor pattern, its shape, and its electrostatic potential. These features are the very basis of molecular recognition at a biological target. An accurate model of the active tautomeric form is therefore essential for successful structure-activity relationship (SAR) studies and for computational drug design approaches like molecular docking.

References

  • BenchChem. (2025). Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. BenchChem.
  • Nature. (n.d.). Spectroscopy Applications and Biological Activities Triazoles.
  • Karpińska, G., & Dobrowolski, J. Cz. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58–67. [Link]

  • ResearchGate. (n.d.). Quantum Chemical Calculation of Tautomeric Equilibria.
  • Antonov, L., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.
  • Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry, 13(1).
  • da Silva, J. G., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry.
  • Cao, C., et al. (2022).
  • Gretir, C., et al. (n.d.). Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives.
  • Eklablog. (n.d.).
  • ResearchGate. (n.d.). Quantum-Chemical Study on the Relative Stability of Sildenafil Tautomers.
  • Sravya, G., & Vasu, N. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]

  • De Paz, J. L. G., & Ciller, J. (1994). Structure and Tautomerism of ANTA (aminonitrotriazole). Propellants, Explosives, Pyrotechnics, 19(1), 32-41.
  • Katritzky, A. R., et al. (n.d.). Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13C chemical shifts. RSC Publishing.
  • Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare.
  • TSI Journals. (n.d.). Theoretical studies on the tautomerization of guanine nucleobase. TSI Journals.
  • Slanina, Z., et al. (2021). Quantum-Chemical Search for Keto Tautomers of Azulenols in Vacuo and Aqueous Solution. Symmetry, 13(3), 497. [Link]

  • ChemicalBook. (n.d.). 1,2,4-Triazole(288-88-0) 1H NMR spectrum. ChemicalBook.
  • SpectraBase. (n.d.). 1,2,4-Triazole. SpectraBase.
  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry.
  • ResearchGate. (n.d.). Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis.
  • Zhang, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1234. [Link]

  • Larkin, A. N., et al. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. [Link]

  • Fiveable. (n.d.). Keto-enol tautomerism | Organic Chemistry II Class Notes. Fiveable.
  • Journal of the Chemical Society B. (n.d.). A vibrational assignment for 1,2,3-triazole. Journal of the Chemical Society B: Physical Organic. [Link]

  • Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society, 144(11), 5031–5039. [Link]

  • Mahmoudi Aval, M., et al. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar.
  • Barbuceanu, S.-F., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H). Molecules, 28(12), 4834.
  • ChemicalBook. (n.d.). 1,2,4-Triazole(288-88-0) IR Spectrum. ChemicalBook.
  • PubChem. (n.d.). 3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol. PubChem.
  • ResearchGate. (n.d.). X-ray crystallographic diffraction analysis of bromide 3a.
  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Molecules, 23(10), 2445. [Link]

  • Barbuceanu, S.-F., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4 H)-one and 1,2,4-Triazin-6(5 H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Molecules, 28(12), 4834. [Link]

  • ChemicalBook. (n.d.). 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis. ChemicalBook.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Identity and Utility of 3-Bromo-1H-1,2,4-triazole in Synthesis. Ningbo Inno Pharmchem Co.,Ltd.
  • Zhang, P., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982288. [Link]

  • Wang, H.-X., et al. (2025). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid.
  • American Chemical Society. (2020). 1H-1,2,3-Triazole. American Chemical Society. [Link]

  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Molecules, 23(10), 2445. [Link]

  • ResearchGate. (n.d.). The tautomers of 1,2,3-triazole and 1,2,4-triazole.
  • Amerigo Scientific. (n.d.). 3-Bromo-1H-1,2,4-triazol-5-ol. Amerigo Scientific.

Sources

A Comprehensive Technical Guide to the Synthesis of Functionalized 1,2,4-Triazoles for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of therapeutic agents with a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] Its unique ability to act as a stable, hydrogen bond acceptor, and a rigid linker has made it a cornerstone for drug design. This technical guide provides researchers, scientists, and drug development professionals with an in-depth review of the principal synthetic routes to functionalized 1,2,4-triazoles. We will move from foundational cyclization reactions, such as the Pellizzari and Einhorn-Brunner methods, to modern catalytic systems, multicomponent reactions, and enabling technologies like microwave-assisted synthesis and flow chemistry. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to empower the rational design and synthesis of novel 1,2,4-triazole-based drug candidates.

The Enduring Importance of the 1,2,4-Triazole Core in Drug Discovery

The five-membered aromatic ring of 1,2,4-triazole, containing three nitrogen atoms, is a bioisostere for esters and amides but with superior metabolic stability. This heterocycle is a key pharmacophore in numerous clinically approved drugs, such as the antifungal agents Fluconazole and Itraconazole, and the anticancer drug Letrozole.[4][5][6] The triazole ring's utility stems from its unique electronic properties, its capacity for hydrogen bonding, and its rigid structure, which helps in orienting substituents for optimal interaction with biological targets.[7][8] The continuous interest in this scaffold drives the need for efficient, versatile, and scalable synthetic methodologies.[5]

Foundational Synthetic Strategies: Classical Cyclization Reactions

The most traditional and direct approaches to the 1,2,4-triazole core involve the cyclization of linear precursors. These methods, while over a century old, still find application and form the basis for many modern synthetic developments.

The Pellizzari Reaction

First reported by Guido Pellizzari in 1911, this reaction constructs the 3,5-disubstituted-1,2,4-triazole ring through the thermal condensation of an amide and an acylhydrazide.[9][10]

Causality and Mechanism: The reaction is typically performed at high temperatures (often >200°C), either neat or in a high-boiling solvent, to drive the dehydration and cyclization steps.[9] The mechanism initiates with a nucleophilic attack by the terminal nitrogen of the acylhydrazide onto the amide's carbonyl carbon. This is followed by an intramolecular cyclization and a sequence of dehydration steps to yield the aromatic 1,2,4-triazole ring.[10][11][12]

Limitations and Insights: The primary drawbacks of the classical Pellizzari reaction are the harsh conditions, which can lead to low yields and limit the scope to thermally stable substrates.[9][10] When unsymmetrical precursors are used (i.e., the acyl groups of the amide and acylhydrazide are different), a mixture of three possible triazole products can form due to an "interchange of acyl groups," complicating purification.[11]

Pellizzari_Mechanism reactants Amide + Acylhydrazide intermediate1 Tetrahedral Intermediate reactants->intermediate1 Nucleophilic Attack intermediate2 Dehydration & Cyclization Intermediate intermediate1->intermediate2 - H₂O product 3,5-Disubstituted 1,2,4-Triazole intermediate2->product Intramolecular Cyclization & Dehydration (-H₂O)

Pellizzari Reaction Mechanism Overview

Experimental Protocol: Classical Synthesis of 3,5-Diphenyl-1,2,4-triazole [11]

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzamide and benzoylhydrazide.

  • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere (either neat or in a high-boiling solvent like diphenyl ether).

  • Maintain the temperature and stir the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • If the reaction was performed neat, triturate the resulting solid with ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 3,5-diphenyl-1,2,4-triazole.

The Einhorn-Brunner Reaction

Described by Alfred Einhorn (1905) and Karl Brunner (1914), this reaction provides a route to substituted 1,2,4-triazoles via the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[1][13][14]

Causality and Mechanism: The reaction proceeds via the initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the imide. A series of dehydration and intramolecular cyclization steps follows, ultimately leading to the aromatic triazole.[1][13] The key feature of this reaction is its regioselectivity when using unsymmetrical diacylamines. The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon. Consequently, the acyl group derived from the stronger carboxylic acid (i.e., the more electron-withdrawing group) will predominantly reside at the 3-position of the resulting 1,2,4-triazole ring.[1][13][15]

Einhorn_Brunner_Mechanism reactants Unsymmetrical Imide + Hydrazine intermediate1 Initial Adduct (Attack at more E+ Carbonyl) reactants->intermediate1 Nucleophilic Attack (Acid-Catalyzed) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Dehydration (- H₂O) product Regioselective 1,2,4-Triazole intermediate2->product Final Dehydration (- H₂O)

Einhorn-Brunner Reaction Mechanism

Experimental Protocol: General Procedure for Einhorn-Brunner Reaction [15]

  • In a suitable flask, dissolve the diacylamine (imide) (1.0 eq) in glacial acetic acid.

  • To the stirring solution, slowly add the substituted hydrazine (1.1 eq).

  • Heat the reaction mixture to reflux (approx. 110-120°C) for 2-8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (approx. 10 times the reaction volume) with vigorous stirring to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization.

Modern Methodologies: Catalysis and Multicomponent Reactions

To overcome the limitations of classical methods, modern organic synthesis has focused on developing milder, more efficient, and versatile routes to 1,2,4-triazoles.

Metal-Catalyzed Approaches

The use of transition metal catalysts, particularly copper, has enabled the development of novel oxidative cyclization reactions under milder conditions. A common strategy involves the copper-catalyzed reaction of amidines with various partners. For example, a cascade addition-oxidative cyclization of nitriles with amidines, using a copper(I) catalyst and air as the oxidant, provides a wide range of 1,2,4-triazole derivatives in high yields.[4][16] These methods offer greater functional group tolerance compared to their classical counterparts.

Multicomponent Reactions (MCRs)

MCRs are powerful tools in drug discovery, allowing for the rapid assembly of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency and ability to generate diverse chemical libraries. Several MCRs have been developed for 1,2,4-triazole synthesis. A notable example is the one-pot reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines, which provides highly regioselective and rapid access to 1,3,5-trisubstituted 1,2,4-triazoles.[16][17]

MCR Type Component 1 Component 2 Component 3 Resulting Substitution Reference
Castanedo, et al.Carboxylic AcidPrimary AmidineMonosubstituted Hydrazine1,3,5-Trisubstituted[16][17]
Kumar, et al.1,3-Dionetrans-β-NitrostyreneAldehyde HydrazoneComplex Hybrids[18]
La Cruz, et al.Aniline/Aminopyridine(Varies)(Varies)1-Aryl Substituted[16][19]

Enabling Technologies in 1,2,4-Triazole Synthesis

The application of modern technologies has revolutionized the synthesis of heterocyclic compounds, offering significant advantages in terms of speed, efficiency, and scalability.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions.[20] By directly heating the reaction mixture through interaction with polar molecules, MAOS leads to rapid and uniform heating, often reducing reaction times from hours to minutes and increasing yields.[20][21] This "green chemistry" approach is highly effective for 1,2,4-triazole synthesis, including modifications of the Pellizzari reaction, and often allows for solvent-free conditions.[9][21][22]

MAOS_Workflow start Combine Reactants in Microwave Vial mw_step Seal Vial & Place in Microwave Synthesizer start->mw_step irradiate Irradiate at Set Temperature & Time mw_step->irradiate cool Cool to Room Temperature irradiate->cool isolate Isolate Product (Filtration/Extraction) cool->isolate end Purified Product isolate->end

General Workflow for MAOS

Experimental Protocol: Microwave-Assisted Synthesis of a Substituted 1,2,4-Triazole [9]

  • Place the appropriate amide (1.0 eq) and acylhydrazide (1.0 eq) into a 10 mL microwave process vial.

  • Add a suitable high-boiling solvent (e.g., n-butanol or DMF), or proceed solvent-free.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a set temperature (e.g., 150-160°C) for a short duration (e.g., 10-120 minutes).[9][21]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated product can be collected by filtration or extracted depending on the reaction medium.

  • Purify as necessary.

Flow Chemistry

For scalability and process safety, continuous flow synthesis offers significant advantages over batch processing.[23] In a flow reactor, reagents are pumped through heated tubes or channels, allowing for precise control over temperature, pressure, and reaction time. This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates. The synthesis of 1,2,4-triazoles has been successfully adapted to flow processes, enabling safer, more efficient, and scalable production, which is critical for industrial and pharmaceutical applications.[8][23][24]

Summary and Future Outlook

The synthesis of functionalized 1,2,4-triazoles has evolved significantly from high-temperature classical methods to sophisticated, efficient, and sustainable modern strategies. The choice of synthetic route now depends on the desired substitution pattern, required scale, and available resources.

Synthesis_Summary cluster_tech triazole Functionalized 1,2,4-Triazole pellizzari Pellizzari Reaction (Amide + Acylhydrazide) pellizzari->triazole microwave Microwave (MAOS) pellizzari->microwave flow Flow Chemistry pellizzari->flow einhorn Einhorn-Brunner (Imide + Hydrazine) einhorn->triazole mcr Multicomponent Reactions (MCRs) mcr->triazole mcr->microwave catalysis Metal-Catalyzed Cyclizations catalysis->triazole catalysis->flow tech Enabling Technologies

Overview of Synthetic Pathways to 1,2,4-Triazoles

Future research will likely focus on the development of novel catalytic systems with broader substrate scopes, the expansion of multicomponent reactions to access unprecedented chemical space, and the further integration of green chemistry principles and technologies like flow synthesis to create more sustainable and economical routes to these vital heterocyclic compounds.

References

  • Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols. (2025). Benchchem.
  • The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. (2025). Benchchem.
  • Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Application Notes and Protocols. (2025). Benchchem.
  • A review on methods of synthesis of 1,2,4-triazole deriv
  • Einhorn–Brunner reaction. Wikipedia.
  • Pellizzari reaction. Wikipedia.
  • Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26, 404-407.
  • Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179.
  • Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones.
  • Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis. (2025). Benchchem.
  • Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). PMC.
  • One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activ
  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.
  • Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal.
  • Synthesis of 1,2,4 triazole compounds. ISRES.
  • An insight on medicinal
  • 1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles.
  • An insight on medicinal attributes of 1,2,4-triazoles. (2020). PubMed.
  • Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis. (2025). Benchchem.
  • Einhorn-Brunner Reaction. Merck Index.
  • 1,2,4-Triazole Sodium Salt - Tolyltriazole. (2023). Benzotriazole.
  • Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484.
  • Flow Synthesis of 3-(Mesitylthio)-1H-1,2,4-triazole. (2019). Synfacts, 15(03), 0327.
  • Flow chemistry as a versatile tool for the synthesis of triazoles.
  • Pellizzari Reaction Mechanism. (2020). YouTube.
  • Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine. (2025).

Sources

Troubleshooting & Optimization

Challenges in the synthesis of 1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol (often existing as its tautomer, 1-allyl-3-bromo-1,2,4-triazol-5-one) presents a classic problem in heterocyclic chemistry: ambident nucleophilicity . The 3-bromo-1,2,4-triazol-5-ol core possesses three distinct nucleophilic sites (N1, N2, and the exocyclic Oxygen), leading to severe regioselectivity challenges during alkylation.

This guide moves beyond standard protocols to address the causality of failure modes. It provides a self-validating workflow to ensure the allyl group is installed at the N1 position while preserving the sensitive C-Br bond.

Module 1: The Mechanistic Landscape (Tautomerism & Regioselectivity)

Before attempting synthesis, you must understand the "Enemy": the tautomeric equilibrium of the starting material.

The Core Challenge: The precursor, 3-bromo-1,2,4-triazol-5-ol, does not exist as a static structure. In solution, it rapidly equilibrates between the hydroxy-form (A) and the oxo-form (B) (triazolone).

  • Base Catalysis: When you add a base (e.g., K₂CO₃), you generate the triazolate anion. This anion is a resonance hybrid that delocalizes the negative charge across N1, N2, and Oxygen.

  • Kinetic vs. Thermodynamic Control:

    • O-Alkylation: Often kinetically favored (hard nucleophile attacking hard electrophile), leading to allyl ethers.

    • N-Alkylation (N1 vs N2): N1-alkylation is generally preferred for steric reasons, but N2-alkylation is a common thermodynamic sink, especially in non-polar solvents.

Visualization: Tautomeric Equilibrium & Attack Vectors

Tautomerism Hydroxy Hydroxy-Form (5-ol) (Aromatic, favors O-alkylation) Oxo Oxo-Form (5-one) (Dominant in solution, favors N-alkylation) Hydroxy->Oxo Tautomerism Anion Triazolate Anion (Delocalized Charge) Oxo->Anion + Base N1_Prod Target: 1-Allyl (N1) (Desired) Anion->N1_Prod Steric Control (Polar Aprotic Solvent) N2_Prod Impurity: 2-Allyl (N2) (Thermodynamic Sink) Anion->N2_Prod Thermodynamic Control O_Prod Impurity: O-Allyl Ether (Kinetic Product) Anion->O_Prod Hard/Soft Mismatch

Figure 1: Tautomeric landscape of 3-bromo-1,2,4-triazol-5-ol showing competing alkylation pathways.

Module 2: Troubleshooting & Optimization FAQs

Issue 1: "I am seeing three spots on my TLC. Which one is my product?"

Diagnosis: You have likely formed a mixture of N1-allyl (Target), N2-allyl, and O-allyl isomers. The Fix:

  • Run 2D NMR (HMBC): This is the only way to be 100% sure.

    • N1-Allyl (Target): The allyl

      
       protons will show a correlation to the C5 carbonyl carbon and the C3-Br carbon.
      
    • O-Allyl: The allyl

      
       will show a strong correlation only to C5. The chemical shift of the 
      
      
      
      will also be further downfield (>4.8 ppm) compared to N-allyl (~4.4 ppm) due to the electronegativity of oxygen.
  • Solvent Switch: If you used Acetone/K₂CO₃ , you promoted O-alkylation. Switch to Acetonitrile (MeCN) or DMF with Cs₂CO₃ . Cesium creates a "loose" ion pair, often favoring the softer N-alkylation over O-alkylation [1].

Issue 2: "My yield is low (<30%), and the reaction turns black."

Diagnosis: Allyl bromide is unstable, and the C-Br bond on the triazole is sensitive to reduction or polymerization. The Fix:

  • Temperature Control: Never reflux allyl bromide with this substrate above 60°C. High temps promote the polymerization of the allyl group and the elimination of the bromine on the ring.

  • Stoichiometry: Do not use a large excess of allyl bromide. Use 1.05 equivalents . Excess alkylating agent leads to quaternization (alkylation of both N1 and N2), forming an insoluble salt.

Issue 3: "I cannot separate the isomers by column chromatography."

Diagnosis: Triazoles are highly polar and "streak" on silica. The Fix:

  • Acidify the Silica: Pre-treat your silica gel column with 1% Triethylamine (to neutralize acidity) OR use 0.5% Acetic Acid in your eluent if the compound is acidic. However, for neutral N-alkylated triazolones, DCM:MeOH (95:5) is usually superior to Hexane:EtOAc.

  • Crystallization: The N1-isomer often has a higher melting point than the O-isomer. Try recrystallization from Ethanol/Water .

Module 3: Validated Synthetic Protocol

This protocol is designed to maximize N1-selectivity based on the "Desymmetrization Approach" adapted from 3,5-dibromo-1,2,4-triazole chemistry [2].

Reagents & Conditions Table
ComponentSpecificationPurpose
Substrate 3-Bromo-1,2,4-triazol-5-olStarting material (dried in vacuo).
Alkylating Agent Allyl Bromide (1.1 equiv)Electrophile. Warning: Lachrymator.
Base K₂CO₃ (1.5 equiv)Mild base. Avoid NaH (too strong, promotes O-alkylation).
Solvent Acetonitrile (MeCN)Polar aprotic. Favors N-alkylation over O-alkylation.
Catalyst TBAI (5 mol%)Tetrabutylammonium iodide. Phase transfer catalyst to speed up reaction at lower temps.
Step-by-Step Workflow
  • Dissolution: Dissolve 3-bromo-1,2,4-triazol-5-ol (1.0 eq) in anhydrous MeCN (10 mL/g).

  • Deprotonation: Add K₂CO₃ (1.5 eq) and stir at Room Temperature (RT) for 30 mins. Critical: Ensure the base is finely ground.

  • Addition: Cool the mixture to 0°C. Add Allyl Bromide (1.1 eq) dropwise. Add TBAI (0.05 eq).

  • Reaction: Allow to warm to RT. Stir for 12–16 hours. Do not heat.

  • Workup: Filter off the inorganic salts (KBr, excess K₂CO₃). Concentrate the filtrate.

  • Purification: Flash chromatography (DCM -> 5% MeOH/DCM).

Decision Tree: Protocol Adjustment

Workflow Start Start Reaction (MeCN, K2CO3, RT) Check Check TLC (4h) Start->Check Result1 Mainly Product (N1) Check->Result1 Clean Conversion Result2 No Reaction Check->Result2 Starting Material Remains Result3 Multiple Spots (O-alkyl) Check->Result3 Messy TLC Action1 Proceed to Workup Result1->Action1 Action2 Add TBAI (Cat.) Increase T to 40°C Result2->Action2 Action3 Switch Solvent to DMF Lower T to 0°C Result3->Action3

Figure 2: Troubleshooting decision tree for reaction monitoring.

Module 4: Safety & Stability Profile

  • Energetic Potential: 1,2,4-Triazoles, especially halogenated ones, are precursors to energetic materials. While this specific mono-allyl derivative is likely stable, always test small quantities for shock sensitivity before scaling up (>10g).

  • Allyl Bromide: Highly toxic and a severe lachrymator. All manipulations must occur in a fume hood.

  • C-Br Lability: The bromine at position 3 is electron-deficient. It is susceptible to Nucleophilic Aromatic Substitution (

    
    ). Avoid using nucleophilic bases like hydroxide (
    
    
    
    ) or methoxide (
    
    
    ) as they may displace the bromine [3].

References

  • Regioselectivity in Triazole Alkylation

    • Title: Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting M
    • Source: ACS Organic Process Research & Development (2023).
    • Relevance: Establishes the use of K₂CO₃/MeCN for N1/N2 selectivity in bromin
    • URL:[Link]

  • Tautomerism of Triazolones

    • Title: On tautomerism of 1,2,4-triazol-3-ones.[1][2]

    • Source: Elsevier / Spectrochimica Acta (2014).
    • Relevance: Explains the thermodynamic preference for the oxo-form in solution.
    • URL:[Link]

  • Reactivity of Bromo-Triazoles

    • Title: Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles.[3]

    • Source: Organic Letters (2009).
    • Relevance: While focusing on 1,2,3-triazoles, it illustrates the lability of the C-Br bond and the use of bromine as a blocking group.[3]

    • URL:[Link]

  • General Synthesis of Allyl-Triazoles

    • Title: Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol.[4]

    • Source: Molbank (2021).
    • Relevance: Provides validated conditions (K2CO3/Acetone)
    • URL:[Link]

Sources

Optimization of reaction conditions for allylation of 1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the optimization of reaction conditions regarding the allylation of 1,2,4-triazoles . It is designed to troubleshoot the two primary challenges in this chemistry: Regioselectivity (controlling N1 vs. N2/N4 attack) and Reaction Efficiency (yield and conversion).

Current Status: Online 🟢 Operator: Senior Application Scientist Topic: Optimization of N-Allylation Protocols

Regioselectivity Troubleshooting (The N1 vs. N2/N4 Challenge)

The 1,2,4-triazole ring presents a classic tautomeric puzzle. The location of the allylic group is dictated by the interplay between the tautomeric equilibrium of the substrate and the steric/electronic nature of the transition state.

FAQ: Why am I getting a mixture of N1 and N2 isomers?

Diagnosis: In unsubstituted or symmetrically substituted 1,2,4-triazoles, the N1 and N2 positions are often chemically distinct but energetically similar. Under standard


 conditions (basic alkylation), the reaction is often under kinetic control , leading to mixtures.

Corrective Actions:

  • Switch to the "Cesium Effect" (Thermodynamic Control):

    • Protocol: Replace

      
       or 
      
      
      
      with Cesium Carbonate (
      
      
      )
      .
    • Mechanism: Cesium's large cationic radius allows for a "looser" ion pair with the triazolate anion. This often favors the thermodynamic product (usually N1) and suppresses over-alkylation (quaternization) by stabilizing the mono-alkylated product via coordination [1, 2].

    • Note: In DMF,

      
       has shown high chemoselectivity for mono-N-alkylation.[1]
      
  • Utilize Steric Steering (The DBU Protocol):

    • Protocol: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the base in THF or MeCN.

    • Mechanism: DBU is a bulky, non-nucleophilic base. Research indicates that DBU-mediated alkylation can shift regioselectivity toward the N1-isomer (up to 90:10 ratio) compared to inorganic bases, likely due to the specific hydrogen-bond/ion-pair complex formed between DBU-H+ and the triazolate [3].

  • Analyze C3/C5 Substituents:

    • If C3 has a bulky group (e.g., Phenyl, t-Butyl), N2-allylation becomes sterically disfavored, naturally pushing selectivity to N1.

    • Warning: If C3 is a hydrogen or small group, N2 attack is kinetically accessible.

Visualization: Regioselectivity Decision Logic

The following logic flow helps determine the optimal conditions based on your substrate.

RegioSelectivity Start Substrate Analysis: 1,2,4-Triazole Structure SubstCheck Are C3/C5 positions sterically hindered? Start->SubstCheck BaseChoice Base Selection Strategy SubstCheck->BaseChoice Assessment MethodA Method A: Cs2CO3 / DMF (Thermodynamic Control) BaseChoice->MethodA Default / High Temp MethodB Method B: DBU / THF (Kinetic/Steric Control) BaseChoice->MethodB Mild Conditions / Specific Isomer ResultN1 Major Product: N1-Allyl Triazole MethodA->ResultN1 Cesium Effect ResultMix Risk of N1/N2 Mixture (Requires Chromatography) MethodA->ResultMix If C3/C5 = H MethodB->ResultN1 Steric Guidance

Caption: Decision matrix for selecting base/solvent systems to maximize N1-regioselectivity.

Reaction Efficiency (Yield & Conversion)

FAQ: My reaction stalls at 50% conversion. Adding more allyl halide doesn't help.

Diagnosis: This is often due to product inhibition or quaternization . The product (N-allyl triazole) can act as a nucleophile, reacting with a second equivalent of allyl halide to form a quaternary triazolium salt, which precipitates or degrades.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Stoichiometry 1.0 : 0.95 (Triazole : Allyl Halide)Use a slight deficit of the electrophile. It is easier to recover unreacted triazole than to separate quaternary salts.
Solvent DMF or DMSO (Anhydrous)Triazole anions are "hard" nucleophiles. Polar aprotic solvents dissociate the ion pair, increasing reactivity (

). THF is suitable only with DBU.
Leaving Group Allyl Bromide > Chloride If using Allyl Chloride, add 10 mol% TBAI (Tetrabutylammonium iodide) to generate the more reactive Allyl Iodide in situ (Finkelstein).
Concentration 0.1 M - 0.2 M High concentration favors intermolecular quaternization (side reaction). Dilution favors mono-allylation.

Advanced Protocol: Palladium-Catalyzed Allylation (Tsuji-Trost)

For substrates sensitive to strong bases or requiring high regiocontrol, the Pd-catalyzed Tsuji-Trost reaction is the gold standard.

FAQ: When should I use Pd-catalysis instead of standard base alkylation?

Answer: Use this method when:

  • You require Allyl Carbonates or Allyl Acetates (milder electrophiles than halides).

  • You need to avoid strong bases (e.g., substrate has esters/amides).

  • You observe poor regioselectivity with

    
     methods.
    
The "BSA" Activation Method

Standard bases often fail to solubilize triazoles in non-polar solvents used for Pd-catalysis (DCM, Toluene). The solution is BSA (N,O-Bis(trimethylsilyl)acetamide) .

  • Role of BSA: It silylates the triazole nitrogen, making it soluble and creating a "masked" nucleophile that reacts rapidly with the

    
    -allyl palladium complex [4].
    
Visualization: Pd-Catalyzed Mechanism (Tsuji-Trost)

The cycle relies on the formation of a


-allyl Pd complex, which is then attacked by the triazole nucleophile.

TsujiTrost Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Allyl Acetate enters) Pd0->OxAdd PiAllyl Pi-Allyl Pd(II) Complex OxAdd->PiAllyl - OAc NuAttack Nucleophilic Attack (Triazole-TMS) PiAllyl->NuAttack Triazole enters Product N-Allyl Triazole + Pd(0) NuAttack->Product Regioselective Product->Pd0 Regeneration

Caption: The catalytic cycle for Pd-mediated allylation. Note the nucleophilic attack on the Pi-Allyl species.

Standard Operating Procedures (SOPs)

Protocol A: Cesium-Promoted Allylation (General Purpose)

Best for: Robust substrates, scale-up, cost-efficiency.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Add 1,2,4-triazole (1.0 equiv) and

    
     (1.1 equiv)  to anhydrous DMF  (0.2 M concentration).
    
  • Activation: Stir at Room Temperature (RT) for 30 mins. Note: The mixture may look like a slurry.[2]

  • Addition: Add Allyl Bromide (0.95 equiv) dropwise at

    
    , then warm to RT.
    
  • Monitoring: Stir for 3–6 hours. Monitor by TLC (stain with

    
    ).
    
  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over

    
    , and concentrate.
    
Protocol B: Pd-Catalyzed Allylation (High Precision)

Best for: Complex scaffolds, sensitive functional groups.

  • Catalyst Prep: In a vial, mix

    
     (5 mol%)  and 
    
    
    
    (20 mol%)
    in anhydrous THF. Stir 15 mins (solution turns yellow/orange).
  • Nucleophile Prep: In the reaction vessel, suspend 1,2,4-triazole (1.0 equiv) in THF. Add BSA (1.1 equiv) and a pinch of KOAc (catalytic) . Stir 30 mins until clear (silylation complete).

  • Reaction: Add the Allyl Acetate (1.1 equiv) to the reaction vessel, followed by the catalyst solution.

  • Conditions: Heat to

    
     for 4–12 hours.
    
  • Workup: Filter through a Celite pad (to remove Pd black), concentrate, and purify via column chromatography.

References

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium effect: high chemoselectivity in direct N-alkylation of amines. The Journal of Organic Chemistry, 67(6), 1745-1747. Link

  • Fizer, M., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones. Uzhhorod University Scientific Herald, Series Chemistry. Link

  • Bulger, P. G., et al. (2004). Regioselective alkylation of 1,2,4-triazole. ResearchGate/Tetrahedron Letters Context. Link

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. Link

Sources

Troubleshooting regioselectivity in triazole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: REGIO-TRZ-001 Subject: Troubleshooting Regioselectivity in 1,2,3-Triazole Synthesis & Functionalization

Introduction: The Regioselectivity Landscape

Welcome to the technical support hub for triazole chemistry. Regiocontrol in this field is bipartite: it depends entirely on whether you are constructing the ring (Cycloaddition) or modifying an existing ring (Electrophilic Substitution).

This guide addresses the three most common support tickets we receive:

  • Isomer Mismatch: "I need the 1,5-isomer, but I keep getting the 1,4-isomer."

  • Alkylation Chaos: "My NH-triazole alkylation gave me a mixture of N1 and N2 products."

  • C-H Activation: "How do I functionalize the C5 position of a 1,4-disubstituted triazole?"

Module 1: Ring Construction (Cycloaddition)

User Question: I am using standard Click chemistry (CuSO4/Ascorbate), but I need the nitrogen substituent to be adjacent to the R-group (1,5-disubstitution). Why is this failing?

Expert Diagnosis: You are using the wrong metal catalyst. Standard "Click" chemistry (CuAAC) is mechanistically locked to produce the 1,4-regioisomer due to the formation of a dinuclear copper acetylide intermediate. To access the 1,5-regioisomer , you must switch to Ruthenium catalysis (RuAAC).[1]

Decision Matrix: Catalyst Selection

Triazole_Selectivity Start Select Target Regioisomer Target14 1,4-Disubstituted (Anti-1,2,3-Triazole) Start->Target14 Target15 1,5-Disubstituted (Syn-1,2,3-Triazole) Start->Target15 CatalystCu Catalyst: Cu(I) (CuSO4 + NaAsc or CuI/Ligand) Target14->CatalystCu Requires CatalystRu Catalyst: Ru(II) (Cp*RuCl(PPh3)2) Target15->CatalystRu Requires MechCu Mechanism: Copper Acetylide (Steric Control) CatalystCu->MechCu MechRu Mechanism: Ruthenacycle (Oxidative Coupling) CatalystRu->MechRu

Figure 1: Catalyst selection flow for de novo triazole synthesis. Cu(I) yields 1,4-isomers; Ru(II) yields 1,5-isomers.

Protocol Comparison
FeatureCuAAC (Copper-Catalyzed) RuAAC (Ruthenium-Catalyzed)
Regioselectivity 1,4-Disubstituted (Exclusive)1,5-Disubstituted (Exclusive)
Catalyst System CuSO₄ (1-5 mol%) + Na Ascorbate (10 mol%)CpRuCl(PPh₃)₂ or CpRuCl(COD) (1-5 mol%)
Solvent H₂O/tBuOH, THF, DMF (Water tolerant)THF, Dioxane, Toluene (Anhydrous preferred)
Internal Alkynes? No (Terminal alkynes only)Yes (Forms 1,4,5-trisubstituted products)
Key Precaution O₂ sensitive (oxidizes Cu(I) to Cu(II))Air sensitive; requires inert atmosphere

Troubleshooting Tip: If your CuAAC reaction turns yellow/brown and stops, your Cu(I) has oxidized to Cu(II). Add more Sodium Ascorbate or switch to a stabilizing ligand like TBTA or THPTA to protect the Cu(I) species [1].

Module 2: Functionalizing NH-Triazoles (N-Alkylation)

User Question: I synthesized a 4-phenyl-1H-1,2,3-triazole and tried to alkylate it with benzyl bromide. I got a 60:40 mixture of N2- and N1-isomers. How do I get N2 selectivity?

Expert Diagnosis: Direct alkylation of NH-triazoles is governed by a tug-of-war between sterics (favoring N2) and electronics/dipole (favoring N1). The N2-isomer is generally the thermodynamic product (3–4 kcal/mol more stable than N1) [2]. To maximize N2 selectivity, you must push the reaction toward thermodynamic control or use specific directing groups.

Mechanism of Selectivity

The NH-triazole exists in tautomeric equilibrium.

  • N1-Alkylation: Often kinetically accessible but sterically crowded if C4/C5 are substituted.

  • N2-Alkylation: Thermodynamically preferred.[2] The "lone pair" at N2 is flanked by two sp2 carbons, reducing steric clash compared to N1/N3.

Optimization Strategy for N2 Selectivity
VariableRecommendationScientific Rationale
Base Cs₂CO₃ or K₂CO₃Cesium effect: Larger cation stabilizes the loose ion pair, favoring the thermodynamic N2 pathway [3].
Solvent DMF, DMSO, or Acetone Polar aprotic solvents facilitate the SN2 reaction while stabilizing the transition state for N2 attack.
Electrophile Alkyl Halides / Michael AcceptorsHard electrophiles combined with soft bases often improve N2 ratios.
Substrate 4,5-DisubstitutedSubstituents at C4 and C5 sterically block N1 and N3, forcing alkylation to N2 [4].[3]
Workflow: N-Alkylation Pathways

Alkylation_Pathways Triazole NH-1,2,3-Triazole (Tautomeric Mix) ConditionKinetic Kinetic Control (Stoichiometric Base, Cold) Triazole->ConditionKinetic ConditionThermo Thermodynamic Control (Cs2CO3, Heat, Reversible) Triazole->ConditionThermo N1_Product N1-Alkyl (Kinetic Product) ConditionKinetic->N1_Product Major N2_Product N2-Alkyl (Thermodynamic Product) ConditionKinetic->N2_Product Minor ConditionThermo->N1_Product Minor ConditionThermo->N2_Product Major (>90%)

Figure 2: Divergent pathways for N-alkylation. Thermodynamic conditions favor N2-substitution.[2]

Module 3: C-H Activation (C5-Arylation)

User Question: I have a 1,4-disubstituted triazole (from a Click reaction). Can I add an aryl group to the empty C5 position without starting over?

Expert Diagnosis: Yes. The C5–H bond of 1,4-disubstituted 1,2,3-triazoles is acidic and amenable to Palladium-catalyzed direct arylation . This avoids the need for unstable internal alkynes required in RuAAC.

Protocol: Pd-Catalyzed C5-Arylation

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Phosphine ligands are crucial. Me₄tBuXPhos or PPh₃ are common.

  • Base: K₂CO₃ or Cs₂CO₃ (2 equiv).

  • Solvent: Toluene or DMF at 100–120°C.

  • Mechanism: The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway where the base assists the palladium in cleaving the C5–H bond [5].

FAQs: Rapid Troubleshooting

Q: My RuAAC reaction gave me a mixture of regioisomers. Why? A: Check your catalyst ligands.[4] The active species must be Cp* (pentamethylcyclopentadienyl). Simple Cp (cyclopentadienyl) ligands are less selective. Also, ensure the solvent is anhydrous; moisture can degrade the Ruthenium active species.

Q: Can I convert an N1-alkyl triazole to an N2-alkyl triazole? A: Generally, no. Once the C-N bond is formed, it is stable. However, recent "relay strategies" using catalytic iodine or specific high-temperature rearrangements can sometimes facilitate migration, but it is synthetically inefficient. It is better to optimize the initial alkylation conditions (use Cs₂CO₃/DMF).

Q: I need to N2-alkylate a 4-monosubstituted triazole, but I keep getting N1. What now? A: This is the hardest case because N1 is not sterically blocked.

  • Solution 1: Use a temporary blocking group (e.g., Iodine) at C5, alkylate to get N2 selectivity (due to steric block), then dehalogenate.

  • Solution 2: Use Gold Catalysis (Ph₃PAuCl / AgNTf₂) with vinyl ethers, which has shown high N2-selectivity via specific coordination modes [6].

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[5] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1] Journal of the American Chemical Society, 127(46), 15998–15999. Link

  • Tanaka, Y., & Miller, S. I. (1973).[3] The Alkylation of 1,2,3-Triazoles. The Journal of Organic Chemistry, 38(16), 2708–2712. Link

  • Wang, X., Zhang, L., Krishnamurthy, D., Senanayake, C. H., & Wipf, P. (2010). Regioselective N-Alkylation of 1,2,3-Triazoles. Organic Letters, 12(20), 4632–4635. Link

  • Chuprakov, S., Chernyak, N., Dudnik, A. S., & Gevorgyan, V. (2007).[6] Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 9(12), 2333–2336. Link

  • Luo, G., Sun, C., Li, Y., Li, X., & Zhao, Z. (2018).[7] N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis.[7][8][9][10] RSC Advances, 8, 27610-27615.[8] Link

Sources

Technical Support Center: Scalable Synthesis of 1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for the scalable synthesis of 1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized for creating more complex molecular architectures. This guide is designed for researchers, scientists, and process chemists. It provides not just a protocol, but a framework for understanding the critical parameters of the synthesis, troubleshooting common issues, and facilitating a smooth scale-up process. Our approach is built on explaining the causal relationships behind each experimental step to empower you to make informed decisions in your laboratory.

Synthetic Strategy Overview

The most reliable and scalable synthesis of 1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol proceeds via a three-step sequence. This pathway is designed to control regioselectivity and maximize yield by performing the N-allylation prior to the bromination of the electron-rich triazole ring.

Synthesis_Workflow cluster_0 Step 1: Triazole Core Synthesis cluster_1 Step 2: Regioselective N-Allylation cluster_2 Step 3: Electrophilic Bromination cluster_3 Final Processing A Semicarbazide HCl + Formic Acid B 1,2,4-Triazol-3-ol (Tautomer of 1,2,4-triazol-5-one) A->B Reflux C 1-Allyl-1H-1,2,4-triazol-5-ol B->C Allyl Bromide, Base (e.g., K2CO3), Solvent (e.g., DMF) D 1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol C->D Brominating Agent (e.g., NBS), Solvent (e.g., Acetonitrile) E Purification (Recrystallization/Chromatography) D->E F Final Product E->F

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale (10-50 g) and provides a solid foundation for further scale-up.

Step 1: Synthesis of 1,2,4-Triazol-3-ol

  • To a round-bottom flask equipped with a reflux condenser, add semicarbazide hydrochloride (1.0 eq) and formic acid (5.0 eq).

  • Heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Pour the mixture into ice-cold water to ensure complete precipitation.

  • Filter the white solid, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum to yield 1,2,4-triazol-3-ol.

Step 2: Synthesis of 1-Allyl-1H-1,2,4-triazol-5-ol

  • In a three-neck flask under a nitrogen atmosphere, dissolve 1,2,4-triazol-3-ol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃, 1.5 eq) portion-wise while stirring.

  • Cool the suspension to 0 °C using an ice bath.

  • Add allyl bromide (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor for the disappearance of the starting material via TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or used directly if purity is sufficient.

Step 3: Synthesis of 1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol

  • Dissolve the crude 1-Allyl-1H-1,2,4-triazol-5-ol (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) in portions over 20 minutes. The use of NBS is preferable to liquid bromine on a larger scale for easier handling and improved safety.[1]

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Purification: The final product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis in a practical question-and-answer format.

Step 2: N-Allylation Issues

Q1: My N-allylation reaction is showing very low yield. What are the likely causes?

A1: Low yield in this step is typically traced back to three factors:

  • Ineffective Deprotonation: The triazole NH is acidic, but requires a sufficiently strong base to generate the nucleophilic anion. If you are using a weak base like NaHCO₃, the deprotonation may be incomplete. Potassium carbonate (K₂CO₃) is a good starting point, but for difficult cases, a stronger base like sodium hydride (NaH) can be used, although this requires stricter anhydrous conditions.

  • Reaction Temperature: While the initial addition of the reactive allyl bromide is done at 0 °C to control exothermicity, the reaction often needs to be warmed to room temperature or even gently heated (40-50 °C) to proceed to completion.[2] If the reaction stalls at room temperature, consider a modest increase in heat.

  • Solvent Choice: DMF or acetonitrile are excellent choices as they are polar aprotic solvents that can dissolve the triazole salt. Using less polar or protic solvents can significantly hinder the reaction rate.

Q2: My TLC plate shows multiple product spots after the N-allylation step. What are they and how can I improve selectivity?

A2: This is a classic regioselectivity problem with triazole alkylation.[3] The 1,2,4-triazol-5-ol core has multiple nucleophilic sites: the N1, N2, and N4 nitrogens of the ring, and the exocyclic oxygen. This can lead to a mixture of isomers.

  • Understanding the Isomers: You are likely forming N1, N4, and O-allylated products. The N1-allyl isomer is generally the thermodynamically favored product and the desired one for this synthesis.

  • Controlling Regioselectivity: The choice of base and solvent system is critical. Using a bulkier base can sometimes favor substitution at the less sterically hindered nitrogen. Generally, in polar aprotic solvents like DMF with a carbonate base, N1-alkylation is favored. To confirm which spot is your desired product, you would need to isolate each and characterize them using 2D NMR techniques (HMBC, NOESY).

  • Visualization of Isomer Formation:

Regioselectivity cluster_products Potential Products from Allylation Start 1,2,4-Triazol-5-ol Anion N1 1-Allyl (Desired) Start->N1 Attack at N1 N4 4-Allyl (Isomer) Start->N4 Attack at N4 O_allyl O-Allyl (Isomer) Start->O_allyl Attack at Oxygen

Caption: Potential sites of attack during the N-allylation step.

Step 3: Bromination Issues

Q3: The bromination reaction is not proceeding, or is very slow. Why?

A3: This usually points to an issue with the brominating agent or the substrate.

  • Reactivity of Brominating Agent: N-Bromosuccinimide (NBS) is an effective source of electrophilic bromine, but its reactivity can be influenced by the solvent. Acetonitrile or chlorinated solvents are good choices. Ensure your NBS is of high quality and has not decomposed. For a more reactive system, you could use a combination of NBS and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide, though this changes the mechanism to a radical pathway.[1]

  • Substrate Reactivity: The triazole ring is electron-rich and should brominate readily. If the N-allylation step was not clean and residual base is carried over, it could potentially react with the NBS. Ensure the starting material for this step is reasonably pure.

Q4: I am observing the formation of a di-brominated product. How can I prevent this?

A4: The triazole ring is activated towards electrophilic substitution, and if conditions are too harsh, over-bromination can occur.

  • Control Stoichiometry: Carefully control the stoichiometry of NBS. Use no more than 1.05 equivalents. Ensure the NBS is added portion-wise to avoid localized high concentrations of the brominating agent.

  • Temperature Control: Running the reaction at a lower temperature (0 °C) for a longer period will significantly improve selectivity and prevent over-bromination. Only warm to room temperature after the initial reaction at low temperature appears to have slowed.

General & Scalability FAQs

Q5: What are the most critical safety precautions for this synthesis?

A5: Safety is paramount.

  • Allyl Bromide: This reagent is highly toxic, a lachrymator (causes tearing), and flammable. It must be handled in a well-ventilated chemical fume hood at all times. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are recommended).[4][5] Ensure a quench solution (like aqueous sodium thiosulfate) is readily available in case of a spill.

  • N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care. Avoid inhalation of the powder.

  • Exothermic Reactions: Both the N-allylation and bromination steps can be exothermic. For larger scale reactions, ensure adequate cooling capacity and add reagents slowly and in a controlled manner to manage the reaction temperature.[6]

Q6: How does this synthesis change when scaling up from 10g to 1kg?

A6: Scaling up introduces new challenges, primarily related to mass and heat transfer.

  • Heat Management: The exothermicity of the N-allylation and bromination reactions becomes a major safety and selectivity concern. A jacketed reactor with controlled cooling is essential. The rate of reagent addition must be carefully controlled to maintain the target temperature.

  • Mixing: Efficient stirring is crucial to prevent localized "hot spots" and ensure uniform reaction.

  • Workup and Isolation: Filtering and drying large quantities of solids takes significantly longer. Consider using larger filtration equipment like a Nutsche filter. Extractions at scale require appropriate large-scale glassware or reactors. Recrystallization may become more efficient than chromatography for purification at this scale.[7]

Data Summary Table

StepKey ReagentsSolventBaseTemp. (°C)Time (h)Typical YieldKey Checkpoint
1. Core Synthesis Semicarbazide HCl, Formic AcidNoneN/A105-1104-685-95%TLC (starting material consumption)
2. N-Allylation Allyl BromideDMFK₂CO₃0 to RT12-1870-85%TLC (regioisomer check)
3. Bromination N-Bromosuccinimide (NBS)AcetonitrileN/A0 to RT3-580-90%TLC (mono- vs di-bromination)

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing low yield in the final bromination step.

Troubleshooting_Bromination Start Low Yield in Step 3 (Bromination) Check_SM Analyze starting material (1-Allyl-1H-1,2,4-triazol-5-ol) by NMR/LCMS Start->Check_SM SM_OK Is SM pure and correct structure? Check_SM->SM_OK Analyze_Reaction Analyze crude reaction mixture by LCMS SM_OK->Analyze_Reaction Yes Impure_SM Re-purify SM from Step 2. Remove residual base. SM_OK->Impure_SM No Reaction_Issue What is observed? Analyze_Reaction->Reaction_Issue No_Reaction Mainly unreacted SM. -> Increase reaction time/temp. -> Check NBS quality. Reaction_Issue->No_Reaction No Reaction Side_Products Significant side products (e.g., di-bromination). -> Lower reaction temperature. -> Add NBS more slowly. Reaction_Issue->Side_Products Side Products Degradation Complex mixture/degradation. -> Run reaction under N2. -> Ensure solvent is dry. Reaction_Issue->Degradation Degradation Success Problem Solved Impure_SM->Success No_Reaction->Success Side_Products->Success Degradation->Success

Caption: Decision tree for troubleshooting the bromination step.

References

  • BenchChem. (n.d.). Application Notes and Protocols for N-arylation of 1,2,4-Triazoles.
  • Varand, V. L., Lavrenova, L. G., Shakirova, O., & Sheludyakova, L. A. (n.d.). Stoichiometric coefficients in the bromination reactions of 1,2,4-triazoles and their complexes. ResearchGate.
  • Apollo Scientific. (2022, September 16). Allyl bromide.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY. NJ.gov.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • ChemicalBook. (2026, January 17). Allyl bromide - Safety Data Sheet.
  • CAMEO Chemicals. (n.d.). ALLYL BROMIDE.
  • Journal of the Chemical Society C: Organic. (1970). Triazoles. Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones. RSC Publishing. DOI:10.1039/J39700002403.
  • (n.d.). Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles.
  • Bulger, P. G., et al. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate.
  • (n.d.). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate.
  • Google Patents. (n.d.). US4269987A - Purification of triazoles.
  • (2012, June 30). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Asian Journal of Chemistry.
  • (2024, February 12). Allylic bromination by Wohl-Ziegler reaction. YouTube.
  • (n.d.). Short Total Synthesis of Ajoene, (E,Z)‐4,5,9‐Trithiadodeca‐1,6,11‐triene 9‐oxide, in Batch and (E,Z). PubMed Central.

Sources

Technical Support Center: Purification of Polar Triazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TRZ-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Purification Support Hub

You have reached the Tier 3 Technical Support desk. I understand you are likely dealing with the "Triazole Trifecta" of purification failure: poor solubility , severe peak tailing , and persistent metal contamination (if using CuAAC "Click" chemistry).

Triazoles are nitrogen-rich, Lewis-basic heterocycles. Standard flash chromatography protocols often fail because these compounds interact aggressively with the acidic silanols on silica gel, leading to irreversible adsorption or "shark-fin" peak shapes. Furthermore, their high polarity often necessitates polar solvents that ruin separation resolution.

Below are the refined protocols and decision matrices we use internally to resolve these specific cases.

Module 1: The "Green Product" Issue (Copper Removal)

User Issue: "My product is a 1,2,3-triazole from a Click reaction. The NMR is clean, but the solid is slightly green/blue, and biological assays are showing toxicity."

Root Cause: Residual Copper(I/II) species. Triazoles are excellent ligands; they bind to the copper catalyst, dragging it through standard workups.

Troubleshooting Protocol: The Chelation Wash

Do not rely on a simple brine wash. You must competitively displace the copper.

MethodReagentProtocolPros/Cons
Standard 0.5 M EDTA (pH 8) Wash organic layer 3x with EDTA solution. The aqueous layer will turn blue.[1] Repeat until colorless.Pro: Cheap, effective. Con: Emulsions possible; EDTA is hard to remove from water-soluble products.
Alternative Sat.

+

Wash with 9:1 sat.

/ conc.

.
Pro: Breaks strong Cu-triazole complexes. Con: Strong smell; basic pH may hydrolyze esters.
Solid Phase CupriSorb™ / Chelex Stir crude solution with resin for 30 mins, then filter.Pro: No extraction needed; good for water-soluble compounds.[2] Con: Expensive.
Visual Workflow: Copper Removal Decision Matrix

CopperRemoval Start Start: Crude Click Mixture Solubility Is product soluble in organic solvent (DCM/EtOAc)? Start->Solubility YesSol Yes Solubility->YesSol Organic Phase NoSol No (Water Soluble) Solubility->NoSol Aqueous Phase Extraction Liquid-Liquid Extraction (Protocol A) YesSol->Extraction Resin Solid Phase Scavenging (Protocol B) NoSol->Resin CheckColor Is Organic Layer Colorless? Extraction->CheckColor Finish Proceed to Chromatography Resin->Finish CheckColor->Finish Yes Repeat Repeat Wash CheckColor->Repeat No (Blue/Green) Repeat->Extraction

Figure 1: Decision matrix for selecting the appropriate copper removal strategy based on product solubility.

Module 2: The "Shark Fin" Peak (Tailing on Silica)

User Issue: "My compound streaks from the baseline to the solvent front on TLC. On the column, it elutes over 20 fractions."

Root Cause: Silanol Effect. Silica gel is slightly acidic (pH ~5). The basic nitrogen in the triazole ring hydrogen-bonds to the silanol protons (


). This secondary interaction causes peak broadening.
Solution A: Mobile Phase Modifiers (The "Buffered" System)

You must neutralize the silica surface.[3]

  • The Fix: Add 1% Triethylamine (TEA) or 1%

    
      to both solvent A (e.g., DCM) and solvent B (e.g., MeOH).
    
  • Caution: If your compound is an acid, this will form a salt and stick it permanently to the silica. In that case, use 0.1% Acetic Acid.

Solution B: Stationary Phase Switching

If modifiers fail, change the surface chemistry.

  • Amine-Functionalized Silica (

    
    -Silica):  The surface is already basic. No TEA needed. Excellent for polar triazoles.
    
  • Neutral Alumina: Much less acidic than silica. Use for acid-sensitive triazoles.

Module 3: Solubility & Loading Strategies

User Issue: "My sample precipitates the moment it hits the column. I tried dissolving it in DMSO, but now everything elutes together."

Root Cause: Solvent Strong-Arming. Using a "strong" solvent like DMSO or DMF for liquid loading ruins the gradient because the solvent travels down the column, carrying the compound with it (the "washout" effect).

Protocol: The Dry Loading Technique

This is the gold standard for polar triazoles.

  • Dissolve: Dissolve crude mixture in the minimum amount of a strong solvent (MeOH, Acetone, or even DCM/MeOH).

  • Adsorb: Add silica gel (ratio: 1g crude to 3g silica) or Celite to the flask.

  • Evaporate: Rotovap until you have a free-flowing dry powder. Tip: If it's sticky, add more silica.

  • Load: Pour this powder into a solid-load cartridge or on top of the column pre-column bed.

Why this works: It physically immobilizes the sample, allowing the mobile phase gradient to "peel" compounds off based on polarity, not solubility.

Module 4: Advanced Separation Logic (NP vs. RP)

User Issue: "I added TEA, I dry loaded, but it still won't separate from impurities."

Assigned Specialist Insight: At this stage, Normal Phase (NP) chromatography may be physically incapable of the separation due to the "General Elution Problem" of polar compounds. You must switch mechanisms.

Method Selection Guide
Compound CharacteristicRecommended ModeStationary PhaseMobile Phase
Moderately Polar (Soluble in DCM)Normal Phase SilicaDCM / MeOH (0-10%) + 1% TEA
Very Polar (Soluble in MeOH only)Reverse Phase C18Water / ACN + 0.1% Formic Acid
Ionic / Salt (Water soluble)HILIC Bare Silica or DiolACN / Water (Start high organic)
Visual Workflow: Chromatography Method Development

MethodDev Sample Crude Triazole TLC_NP Run TLC (DCM/MeOH) Sample->TLC_NP Result1 Rf > 0.2 (Good Retention) TLC_NP->Result1 Result2 Rf = 0 (Stuck at Baseline) TLC_NP->Result2 Result3 Streaking/Tailing TLC_NP->Result3 NP_Flash Normal Phase Flash DCM/MeOH Result1->NP_Flash RP_Flash Reverse Phase (C18) Water/ACN Result2->RP_Flash Switch Mechanism Modifier Add 1% TEA or Switch to NH2-Silica Result3->Modifier Modifier->NP_Flash

Figure 2: Workflow for selecting the correct chromatographic mode based on initial TLC behavior.

References
  • Biotage. "Successful Flash Chromatography: The Chemist’s Guide." Biotage Applications, 2024 .[4] Link

  • Sharpless, K. B.; et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002 , 41(14), 2596–2599. Link

  • Teledyne ISCO. "Purification of Heterocyclic Compounds." Teledyne Application Notes, 2023 . Link

  • Gawande, M. B.; et al. "Cu-Catalyzed Synthesis of 1,2,3-Triazoles."[2] Chemistry – An Asian Journal, 2017 , 12, 1–18. (Reference for metal scavenging requirements). Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Bioanalytical Method Validation for Triazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Precision in Triazole Quantification

Triazole antifungals, such as voriconazole, posaconazole, and itraconazole, represent a cornerstone in the management of life-threatening invasive fungal infections.[1] However, their clinical utility is complicated by significant pharmacokinetic variability between patients, stemming from factors like drug-drug interactions, genetic polymorphisms, and variable absorption.[2] This variability necessitates Therapeutic Drug Monitoring (TDM) to ensure that plasma concentrations fall within the narrow therapeutic window, maximizing efficacy while minimizing toxicity.[3]

Robust bioanalytical method validation is the bedrock upon which reliable TDM and pharmacokinetic (PK) studies are built. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for this process.[4][5][6] These guidelines ensure that any developed method is accurate, precise, and reproducible for its intended purpose.[7] This guide provides a comparative analysis of common methodologies for the quantification of triazoles in biological matrices, grounded in field-proven insights and authoritative standards. We will dissect the causality behind experimental choices, compare key performance data, and provide actionable protocols for researchers in drug development.

Chapter 1: The Analytical Landscape: A Comparison of Core Technologies

The choice of analytical instrumentation is a foundational decision that dictates the sensitivity, specificity, and throughput of the assay. For triazole analysis, the field is dominated by two primary technologies: High-Performance Liquid Chromatography (HPLC) coupled with various detectors and the more advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • High-Performance Liquid Chromatography (HPLC): Often paired with Ultraviolet (UV) or Fluorescence (FLD) detectors, HPLC is a workhorse in many clinical labs.[8][9] Its primary advantage is lower capital and operational cost. However, its sensitivity and specificity can be limiting. For complex biological matrices like plasma, endogenous compounds can co-elute with the target triazole, potentially causing interference and compromising accuracy.[10] While a valid alternative for some applications, especially in labs without specialized mass spectrometry facilities, it is often more laborious and less precise than LC-MS/MS.[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is unequivocally the gold standard for quantitative bioanalysis.[3] Its power lies in its exceptional sensitivity and specificity. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), LC-MS/MS can definitively identify and quantify an analyte, even at very low concentrations and in the presence of co-eluting matrix components.[11][12] This specificity minimizes the risk of interference, leading to more reliable data. While the initial investment is higher, the gains in data quality, throughput, and the ability to multiplex (measure multiple triazoles simultaneously) often justify the cost.[2][3]

Chapter 2: The Crucial First Step: A Comparative Guide to Sample Preparation

The goal of sample preparation is to isolate the target analytes from the complex biological matrix (e.g., plasma, serum, whole blood), which is laden with proteins, salts, and lipids that can interfere with analysis.[13][14] The choice of technique represents a trade-off between speed, cost, cleanliness of the final extract, and analyte recovery.

dot

SamplePrepDecision Decision Workflow: Selecting a Sample Preparation Method start Start: Plasma/Serum Sample throughput_need High Throughput Needed? start->throughput_need ppt Protein Precipitation (PPT) throughput_need->ppt Yes matrix_concern High Matrix Effects a Concern? throughput_need->matrix_concern No ppt_adv Adv: Fast, Simple, Cheap Disadv: 'Dirty' Extract, High Matrix Effects ppt->ppt_adv lle Liquid-Liquid Extraction (LLE) matrix_concern->lle No spe Solid-Phase Extraction (SPE) matrix_concern->spe Yes lle_adv Adv: Cleaner than PPT, Moderate Cost Disadv: Labor Intensive, Emulsion Risk lle->lle_adv spe_adv Adv: Cleanest Extract, High Recovery & Concentration Disadv: Higher Cost, Method Development Needed spe->spe_adv

Caption: Decision workflow for selecting a sample preparation method.

Comparison of Sample Preparation Techniques
TechniquePrincipleCommon Application for TriazolesProsCons
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile, methanol) is added to denature and precipitate plasma proteins.Widely used for its simplicity and speed in LC-MS/MS methods for voriconazole, posaconazole, and fluconazole.[2][15][16]Fast, simple, inexpensive, high-throughput.Produces the "dirtiest" extract, leading to significant matrix effects and potential ion suppression in LC-MS/MS.[10][17]
Liquid-Liquid Extraction (LLE) Analytes are partitioned from the aqueous sample into an immiscible organic solvent based on their relative solubility.Used for voriconazole, offering a cleaner extract than PPT.[10]Cleaner extracts than PPT, moderate cost, good recovery.More labor-intensive, can be difficult to automate, risk of emulsion formation, uses larger solvent volumes.[18]
Solid-Phase Extraction (SPE) The sample is passed through a solid sorbent that retains the analyte, which is then washed and selectively eluted.Provides the cleanest extracts, ideal for methods requiring the lowest limits of quantification.[19][20]Highest sample cleanup, reduces matrix effects, allows for analyte concentration, high recovery, easily automated.[20]Higher cost per sample, requires more extensive method development.[20]
Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Voriconazole Analysis [15][21]

  • Objective: To rapidly remove the majority of proteins from a plasma sample.

  • Methodology:

    • Pipette 100 µL of a human plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of an internal standard (IS) working solution (e.g., Fluconazole at 5 µg/mL in 50% methanol). Vortex briefly.

    • Add 200 µL of ice-cold methanol or acetonitrile to precipitate the proteins.

    • Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial.

    • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Voriconazole Analysis [10]

  • Objective: To achieve a cleaner sample by partitioning the analyte into an organic solvent.

  • Methodology:

    • Pipette 100 µL of a human plasma sample into a glass tube.

    • Add internal standard solution.

    • Add 2 mL of an extraction solvent mixture (e.g., diethyl ether: dichloromethane, 60:40 v/v).

    • Cap and vortex for 5 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Transfer to an autosampler vial for injection.

Chapter 3: Method Validation: A Deep Dive into Core Parameters

Full bioanalytical method validation is a comprehensive process that demonstrates a method's reliability for its intended use.[6][7] It involves assessing a series of specific parameters according to regulatory guidelines.[4][22]

dot

ValidationWorkflow Bioanalytical Method Validation Workflow cluster_pre Pre-Validation cluster_full Full Validation cluster_post In-Study Validation MethodDev Method Development (Sample Prep, LC, MS) Selectivity Selectivity & Specificity MethodDev->Selectivity Linearity Calibration Curve (Linearity, Range) Selectivity->Linearity LLOQ Sensitivity (LLOQ) Linearity->LLOQ Accuracy Accuracy LLOQ->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision Recovery Recovery Precision->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) MatrixEffect->Stability RoutineAnalysis Routine Sample Analysis with QCs Stability->RoutineAnalysis

Caption: The sequential workflow of bioanalytical method validation.

Comparative Validation Data for Triazole Compounds

The following table summarizes key validation parameters from published LC-MS/MS methods for common triazoles. This data allows for an objective comparison of method performance.

AnalyteMatrixSample PrepLinearity Range (µg/mL)LLOQ (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias or %Recovery)Reference
Voriconazole Human PlasmaPPT0.1 - 10.00.1< 8.97%< 7.68%90.1% - 112.2%[15][21]
Voriconazole Human PlasmaPPT0.1 - 8.00.1≤ 5.76%≤ 5.76%85% - 115%[11]
Voriconazole Human PlasmaLLE0.02 - 2.00.02< 4.40%< 5.44%Not Specified[10]
Posaconazole Human PlasmaPPT0.15 - 500.15Not SpecifiedNot Specified85.63% (Recovery)[16]
Posaconazole Human SerumLLE0.125 - 160.1252.77% - 5.93%Not Specified-2.48% to 3.70%[8]
Itraconazole Human PlasmaDSSD Extraction0.031 - 80.031< 15%< 15%< 15%[23]
Fluconazole Human PlasmaMISPE0.5 - 50.5< 12.9%< 12.9%Max Bias: 15.6%

PPT: Protein Precipitation; LLE: Liquid-Liquid Extraction; DSSD: Dry Sample Spot Device; MISPE: Molecularly Imprinted Solid-Phase Extraction; LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation.

Chapter 4: Addressing the Achilles' Heel - Managing Matrix Effects

Matrix effects are a significant challenge in LC-MS/MS, particularly with electrospray ionization (ESI).[24] They occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[17] This phenomenon can severely compromise the accuracy and reproducibility of a method.[24] Triazoles are not immune to this, and managing matrix effects is a critical aspect of method development.

Strategies for Mitigation:

  • Optimized Chromatography: The most effective strategy is to achieve chromatographic separation between the analyte and interfering matrix components. Using advanced column chemistries (e.g., C8 columns with lipophilicity matched to triazoles) or gradient elution can resolve the analyte from the bulk of matrix interferences.[24]

  • Effective Sample Preparation: As discussed, cleaner sample preparation techniques like SPE significantly reduce the amount of matrix components introduced into the MS source, thereby minimizing matrix effects.[20]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the preferred approach for quantification. A SIL-IS is chemically identical to the analyte but has a different mass (due to isotopes like ¹³C or ²H). It co-elutes with the analyte and experiences the same matrix effects.[25] By measuring the ratio of the analyte to the SIL-IS, the variability caused by ion suppression or enhancement is effectively cancelled out, leading to highly accurate quantification.

  • Differential Mobility Spectrometry (DMS): Advanced techniques like DMS can be coupled with LC-MS/MS to provide an additional layer of separation based on ion mobility. This can effectively filter out interfering ions before they enter the mass spectrometer, significantly reducing noise and improving selectivity for challenging analyses.[26][27]

Conclusion

The successful validation of a bioanalytical method for triazole compounds is a multi-faceted process that requires a deep understanding of analytical chemistry, regulatory requirements, and the specific challenges posed by the analytes and biological matrices. While LC-MS/MS has emerged as the superior platform due to its sensitivity and specificity, the choices made during sample preparation and the strategies employed to mitigate matrix effects are equally crucial for developing a robust and reliable method. As demonstrated by the comparative data, different combinations of sample preparation and instrumentation can achieve the necessary performance for clinical and research applications. By carefully considering the trade-offs between speed, cost, and data quality, and by adhering to the principles of validation outlined by regulatory agencies, researchers can confidently generate the high-quality data needed to optimize antifungal therapy and advance drug development.

References

  • Alhussaini, W., Ghanem, E., Alsahly, M., Kurdi, A., Alharbi, E., Islam, I. and Aljeraisy, M. (2023) Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring. American Journal of Analytical Chemistry, 14, 378-389. [Link]

  • De Masi, F., D'Avolio, A., & De Nicolò, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 165, 363–365. [Link]

  • Wang, T., Dong, H., Zhou, Y., Zhang, Y., & Liu, Y. (2018). Development and validation of an LC-MS/MS method for simultaneous quantification of voriconazole and its main metabolite voriconazole N-oxide in human plasma and its clinical application. Biomedical chromatography : BMC, 32(4), e4151. [Link]

  • Dimitrova, M., & Yaneva, A. (2014). Determination of voriconazole in human plasma by liquid chromatography–tandem mass spectrometry. Bulgarian Chemical Communications, 46(3), 564-569. [Link]

  • De Masi, F., D'Avolio, A., & De Nicolò, A. (2019). Bioanalytical method validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. Journal of pharmaceutical and biomedical analysis, 165, 363-365. [Link]

  • Nguyen, T. H., Ho, D. K., Le, T. V., & Vo, Q. V. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Journal of Liquid Chromatography & Related Technologies, 46(17-18), 643-656. [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. eurl-pesticides.eu. [Link]

  • Shimadzu Corporation. (2017). A High Sensitivity LC/MS/MS Method for Quantitative Analysis of Eight Antifungal Drugs in Human Serum. ASMS 2017 ThP. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Chen, Y. (2020). Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients. Journal of international medical research, 48(3), 300060519887019. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Chen, Y. (2020). Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients. Journal of international medical research, 48(3), 300060519887019. [Link]

  • Zhang, Y., Liu, Y., Wang, Y., & Li, Y. (2023). Determination of Triazole Fungicides by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) with a Lipophilicity-Matched Separation Strategy for Reducing Matrix Effects. Journal of the American Society for Mass Spectrometry, 34(12), 2736-2744. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • American Association for Clinical Chemistry. (2017). Antifungal Therapeutic Drug Monitoring by Liquid Chromatography Tandem Mass Spectrometry. myadlm.org. [Link]

  • Campestre, C., Paolillo, R., Inglese, G., Saviano, A., Iannone, M., Masucci, L., Fanti, F., & Di Marzio, L. (2018). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Informatics (MDPI), 5(4), 43. [Link]

  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Development and Validation of a LC-MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent-Efinaconazole. Journal of chromatographic science, 60(4), 336–343. [Link]

  • Smith, G. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(4), 345-347. [Link]

  • DaSP. (n.d.). Improving selectivity of triazole derivative metabolites - Using SelexION® Differential Mobility Separation Technology. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]

  • Chaudhari, D., & Shah, D. (2018). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF POSACANAZOLE BY RP-HPLC METHOD. International Journal of Creative Research Thoughts (IJCRT), 6(2). [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2*. [Link]

  • Agilent Technologies. (n.d.). Ultrafast Method for Simultaneous Measurement of Triazole Antifungals in Human Serum Using Online SPE/MS/MS. [Link]

  • Manicke, N. E., Belford, M. V., & Song, Z. (2019). Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry. Therapeutic drug monitoring, 41(3), 350–357. [Link]

  • Cendejas-Bueno, E., Forastiero, A., Rodriguez-Tudela, J. L., Cuenca-Estrella, M., & Gomez-Lopez, A. (2012). HPLC/UV or bioassay: two valid methods for posaconazole quantification in human serum samples. Clinical microbiology and infection : the official publication of the European Society of Clinical Microbiology and Infectious Diseases, 18(12), 1229–1235. [Link]

  • Le, J., & Vo, K. (2017). Determination of Posaconazole in Plasma/Serum by High-Performance Liquid Chromatography with Fluorescence Detection. Methods and protocols, 1(1), 1. [Link]

  • Sridhar, K., & Sankar, D. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Future Journal of Pharmaceutical Sciences, 9(1), 1-10. [Link]

  • Notario, D., de la Guardia, M., & Armenta, S. (2025). Analytical method development and validation for the determination of triazole antifungals in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 251, 116345. [Link]

  • Singh, U., Pandey, S., Pandey, P., Keshri, P., & Wal, P. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Pharmaceutical and Biomedical Analysis, 233, 115456. [Link]

  • Campestre, C., Paolillo, R., Inglese, G., Saviano, A., Iannone, M., Masucci, L., Fanti, F., & Di Marzio, L. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Cogent Chemistry, 3(1), 1354858. [Link]

  • Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3), 266-270. [Link]

  • Kathiravan, M. K., Salake, A. B., Chothe, A. S., Dudhe, P. B., Watode, R. P., Mukta, M. S., & Gadhwe, S. (2012). The biology and chemistry of antifungal agents: a review. Bioorganic & medicinal chemistry, 20(19), 5678–5698. [Link]

  • Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. [Link]

  • Biotage. (2025). Bioanalytical sample preparation. [Link]

  • BASF. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole. [Link]

  • De Nicolò, A., Avataneo, V., Rabbia, F., Cusato, J., Lipani, F., Di Perri, G., & D'Avolio, A. (2015). Development and validation of a new method to simultaneously quantify triazoles in plasma spotted on dry sample spot devices and analysed by HPLC-MS. Journal of antimicrobial chemotherapy, 70(8), 2351–2357. [Link]

  • De Nicolò, A., et al. (2015). A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. Walsh Medical Media. [Link]

  • Wang, S., Gao, C., Wang, Y., Zhang, Y., & Liu, Y. (2020). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. RSC advances, 10(44), 26317–26330. [Link]

  • Springer Nature Experiments. (n.d.). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. [Link]

  • Petruczynik, A. (2021). New Challenges in (Bio)Analytical Sample Treatment Procedures for Clinical Applications. Molecules, 26(11), 3341. [Link]

Sources

The Allyl Moiety in 1,2,4-Triazoles: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs.[1][2] Its unique structural features and versatile synthetic accessibility have made it a "privileged structure" in the quest for novel therapeutic agents.[1] Among the myriad of possible substitutions on the triazole ring, the allyl group presents a particularly interesting case. Its small size, conformational flexibility, and reactivity offer a unique combination of properties that can significantly influence the biological activity of the parent molecule. This guide provides a comprehensive comparison of allyl-substituted 1,2,4-triazoles with other analogues, supported by experimental data, to elucidate the structure-activity relationship (SAR) of this important functional group.

The Influence of the Allyl Group: A Comparative Analysis

The introduction of an allyl group to the 1,2,4-triazole core can modulate its pharmacokinetic and pharmacodynamic properties, leading to a range of biological activities including antifungal, anticancer, antibacterial, and anticonvulsant effects. The position of the allyl substitution (on a nitrogen or sulfur atom) and the nature of other substituents on the triazole ring collectively determine the overall activity profile.

Antifungal Activity: A Double-Edged Sword

The 1,2,4-triazole nucleus is famously associated with antifungal agents like fluconazole and itraconazole.[1][2] The primary mechanism of action for these drugs is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1]

The impact of an allyl substituent on antifungal activity appears to be nuanced. While some studies suggest that an N-allyl group can contribute to potent antifungal effects, direct comparisons with other alkyl or aryl substituents are not extensively documented in readily available literature. However, we can infer some SAR principles from existing data. For instance, in a series of 4-substituted-5-aryl-1,2,4-triazoles, the 4-allyl derivatives demonstrated notable antifungal activity.[3] The lipophilicity and steric bulk of the substituent at the N-4 position are critical for optimal interaction with the active site of the target enzyme. The allyl group, being relatively small and moderately lipophilic, can be a favorable substituent in this regard.

Table 1: Comparative Antifungal Activity of 4-Substituted-1,2,4-Triazole Analogs

Compound IDN-4 SubstituentC-5 SubstituentTest OrganismMIC (µg/mL)Reference
5a Allyl4-ChlorophenylAspergillus niger>100[3]
5b Allyl2,4-DichlorophenylAspergillus niger>100[3]
5c Allyl4-MethoxyphenylAspergillus niger>100[3]
5d Allyl4-NitrophenylAspergillus niger100[3]
Ref-1 Amino4-ChlorophenylAspergillus niger>100[3]

Note: Data synthesized from available literature. Direct comparative studies with a range of N-alkyl substituents are limited.

Anticancer Activity: Context-Dependent Efficacy

The anticancer potential of 1,2,4-triazole derivatives is a burgeoning area of research.[4] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization and interference with signaling pathways.[5]

A comparative study on indole/1,2,4-triazole hybrids provided direct insight into the role of the N-allyl group in anticancer activity. The study revealed that indole-N-phenyl-triazole-phenyl ethanone derivatives exhibited greater anticancer effects than their N-allyl counterparts.[6] This suggests that for this particular scaffold, a more rigid and bulky aromatic substituent at the nitrogen atom is more favorable for anticancer activity than the smaller, more flexible allyl group. This highlights a key principle in SAR: the optimal substituent is highly dependent on the overall molecular framework and the specific biological target.

Table 2: Comparative Anticancer Activity of N-Substituted Indole/1,2,4-Triazole Hybrids

Compound SeriesN-SubstituentGeneral Observation on Anticancer ActivityReference
6a-e, 7a-e AllylWeak to moderate anticancer efficacy[6]
6f-j, 7f-j PhenylGreater anticancer effects than N-allyl analogs[6]
Antibacterial Activity: Promising Leads

Certain allyl-substituted 1,2,4-triazoles have demonstrated significant antibacterial and antimycobacterial activity. An N-allyl derivative bearing an unsubstituted phenyl moiety at the C-5 position of the triazole ring displayed high antimycobacterial activity against Mycobacterium smegmatis and pathogenic strains of Mycobacterium tuberculosis.[7] This compound also exhibited a broad spectrum of antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (K. pneumoniae, P. aeruginosa, E. coli) bacteria.[7]

In contrast, a study on 1,2,4-triazole-3-thiones found that compounds with a phenyl ring at the N-4 position showed higher antibacterial activity compared to those substituted with alkyl and alkene (including potentially allyl) groups.[7] This again underscores the importance of the molecular context in determining the influence of a particular substituent.

Table 3: Antimicrobial Activity of an N-Allyl-1,2,4-Triazole Derivative

CompoundC-5 SubstituentN-SubstituentTest OrganismMIC (µg/mL)Reference
N-allyl derivativePhenylAllylMycobacterium smegmatis3.25[7]
N-allyl derivativePhenylAllylMycobacterium tuberculosis4–32[7]
N-allyl derivativePhenylAllylS. aureusBroad Spectrum[7]
N-allyl derivativePhenylAllylE. coliBroad Spectrum[7]
Anticonvulsant Activity: An Area for Exploration

The 1,2,4-triazole scaffold is present in established anticonvulsant drugs like triazolam and alprazolam.[8] The literature suggests that various substitutions on the triazole ring can lead to potent antiepileptic activity with reduced neurotoxicity.[8] While the specific contribution of an allyl group to anticonvulsant activity is not extensively detailed in comparative studies, the general principles of SAR in this area suggest that lipophilicity and the ability to interact with specific receptors (like the GABA-A receptor) are crucial.[9] The allyl group's properties could potentially be leveraged to fine-tune these characteristics.

Causality Behind Experimental Choices

The selection of specific substituents for SAR studies is a deliberate process aimed at systematically probing the effects of various physicochemical properties on biological activity.

  • Allyl vs. Alkyl Groups (e.g., Propyl, Ethyl): This comparison helps to dissect the role of the double bond in the allyl group. The unsaturation introduces rigidity and potential for different metabolic pathways compared to a saturated alkyl chain.

  • Allyl vs. Aryl Groups (e.g., Phenyl): This contrast evaluates the impact of steric bulk, aromaticity, and potential for π-π stacking interactions. Aromatic rings are significantly larger and more rigid than the allyl group, which can drastically alter how the molecule fits into a binding pocket.

  • Positional Isomerism: The placement of the allyl group (e.g., N-1 vs. N-4) is critical as it influences the overall shape and electronic distribution of the molecule, thereby affecting its interaction with biological targets.

Experimental Protocols: A Self-Validating System

The reliability of SAR data hinges on the robustness and reproducibility of the experimental protocols used for synthesis and biological evaluation.

Synthesis of 4-Allyl-5-aryl-1,2,4-triazole-3-thiones

A common route for the synthesis of 4-allyl-5-aryl-1,2,4-triazole-3-thiones involves the cyclization of 1-aroyl-4-allyl-thiosemicarbazides.[3]

Step 1: Synthesis of 1-Aroyl-4-allyl-thiosemicarbazides

  • To a solution of an appropriate aroyl isothiocyanate in a suitable solvent (e.g., acetone), add an equimolar amount of allylhydrazine.

  • Stir the reaction mixture at room temperature for a specified duration.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting solid is washed with a suitable solvent (e.g., diethyl ether) and dried to yield the 1-aroyl-4-allyl-thiosemicarbazide.

Step 2: Cyclization to 4-Allyl-5-aryl-1,2,4-triazole-3-thiones

  • Reflux the 1-aroyl-4-allyl-thiosemicarbazide in an aqueous solution of a base (e.g., 2M NaOH) for several hours.[3]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., concentrated HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure 4-allyl-5-aryl-1,2,4-triazole-3-thione.

dot graph "Synthesis_of_4_Allyl_5_aryl_1_2_4_triazole_3_thiones" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} "Synthesis of 4-Allyl-5-aryl-1,2,4-triazole-3-thiones"

Determination of Minimum Inhibitory Concentration (MIC) for Antifungal/Antibacterial Activity

The broth microdilution method is a standardized technique to determine the MIC of a compound.[7]

  • Preparation of Stock Solution: Dissolve the test compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 24-48 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

dot digraph "MIC_Determination_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} "Workflow for MIC Determination"

MTT Assay for Anticancer Activity (IC50 Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specific period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

dot digraph "MTT_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} "Workflow for MTT Assay"

Concluding Remarks

The allyl group is a valuable substituent in the design of novel 1,2,4-triazole-based therapeutic agents. Its influence on biological activity is multifaceted and highly dependent on the overall molecular structure and the specific biological target. While the available literature provides glimpses into its potential, there is a clear need for more systematic and comparative SAR studies to fully elucidate the role of the allyl moiety in comparison to other substituents. The experimental protocols outlined in this guide provide a robust framework for conducting such studies, ensuring the generation of reliable and reproducible data. As our understanding of the intricate interplay between chemical structure and biological function deepens, the strategic incorporation of the allyl group will undoubtedly continue to be a fruitful avenue in the ongoing quest for new and improved medicines.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2002). Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. Molecules, 7(1), 72-82.
  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224.
  • Kazeminejad, Z., Marzi, M., Shiroudi, A., Kouhpayeh, S. A., & Farjam, M. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents.
  • Espinel-Ingroff, A., et al. (2017). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of Fungi, 3(2), 23.
  • de-Souza-Silva, C. M., et al. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2012). A Practical Guide to Antifungal Susceptibility Testing. Infectious Disease Clinics of North America, 26(2), 437–455.
  • Lass-Flörl, C. (2011). Comparison of the Broth Microdilution Methods of the European Committee on Antimicrobial Susceptibility Testing and the Clinical and Laboratory Standards Institute for Testing Itraconazole, Posaconazole, and Voriconazole against Aspergillus Isolates. Journal of Clinical Microbiology, 49(6), 2143–2146.
  • S. N. Pandeya, S. Smitha, M. Jyoti, S. K. Sridhar. (2005). Biological activities of isatin and its derivatives. Acta Pharmaceutica, 55(1), 27-46.
  • Al-Ostoot, F. H., et al. (2025).
  • Singh, P., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Arabian Journal of Chemistry, 6(4), 371-381.
  • Journal of Pharmaceutical Negative Results. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives.
  • Kamboj, V. K., et al. (2015). 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity. Central Nervous System Agents in Medicinal Chemistry, 15(1), 17-22.
  • Youssif, B. G. M., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 77, 574-587.
  • Zdyb, O., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). * Zaporozhye Medical Journal*, 26(3), 394-401.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.
  • Li, J., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][10]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 253-265.

  • Demirbas, N., et al. (2004).
  • Al-Amiery, A. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • Pitucha, M., et al. (2025).
  • Zhang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988823.
  • Gürbüz, D., et al. (2021). synthesis of 1,2,4 triazole compounds. ISRES Publishing.

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Arylated 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A molecule that is rapidly metabolized may fail to achieve the necessary exposure to exert its pharmacological effect, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. The 1,2,4-triazole scaffold, a privileged structure in medicinal chemistry, is a common core in numerous therapeutic agents.[1] This guide offers an in-depth, comparative analysis of the metabolic stability of arylated 1,2,4-triazole derivatives, providing experimental data and insights to inform the design of more robust drug candidates.

The Significance of Metabolic Stability in Arylated 1,2,4-Triazoles

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary reason for attrition. Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a key parameter influencing a drug's half-life, oral bioavailability, and potential for drug-drug interactions. For arylated 1,2,4-triazole derivatives, understanding how the nature and position of aryl substituents impact their metabolic fate is paramount for optimizing their therapeutic index.

The primary site of drug metabolism is the liver, where a superfamily of enzymes known as cytochromes P450 (CYPs) plays a central role in the oxidative metabolism of a vast array of xenobiotics.[2] The interaction of 1,2,4-triazole-containing compounds with CYPs can be complex, as the triazole nitrogen atoms can coordinate with the heme iron of these enzymes, potentially leading to inhibition of their activity.[2] This underscores the importance of evaluating the metabolic stability of this class of compounds to predict their behavior in vivo.

Assessing Metabolic Stability: The In Vitro Liver Microsomal Assay

A cornerstone of in vitro drug metabolism studies is the liver microsomal stability assay. This robust and reproducible method provides a reliable measure of a compound's intrinsic clearance, a key parameter for predicting its in vivo hepatic clearance. The assay utilizes liver microsomes, which are subcellular fractions of hepatocytes containing a high concentration of drug-metabolizing enzymes, particularly CYPs.

The causality behind this experimental choice lies in its ability to isolate and amplify the contribution of Phase I metabolic enzymes, which are often the primary drivers of the initial biotransformation of drug candidates. By providing a controlled environment with a concentrated source of these enzymes, researchers can efficiently screen and rank compounds based on their metabolic lability.

Experimental Protocol: A Self-Validating System

The following protocol outlines a standard liver microsomal stability assay, designed to ensure data integrity and reproducibility.

Materials:

  • Test Compounds (arylated 1,2,4-triazole derivatives)

  • Liver Microsomes (from human or relevant preclinical species)

  • Phosphate Buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compounds (compounds with known metabolic stability, e.g., verapamil, testosterone)

  • Organic Solvent (e.g., ice-cold acetonitrile or methanol) for reaction termination

  • Internal Standard (for LC-MS/MS analysis)

Workflow:

Figure 1: Experimental workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare stock solutions of the test compounds, positive controls, and internal standard in a suitable solvent (e.g., DMSO). Prepare the microsomal suspension and NADPH regenerating system in phosphate buffer.

  • Incubation: In a microcentrifuge tube, pre-incubate the test compound and liver microsomes at 37°C for a short period. Initiate the metabolic reaction by adding the NADPH regenerating system.[3]

  • Time-Course Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold organic solvent containing the internal standard.[3] The cold solvent precipitates the microsomal proteins, effectively halting enzymatic activity.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.[4][5]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated using the following equations:

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Comparative Metabolic Stability of Arylated 1,2,4-Triazole Derivatives: Experimental Data

The metabolic stability of arylated 1,2,4-triazole derivatives is significantly influenced by the nature and substitution pattern of the aryl rings. The following tables summarize experimental data from various studies, providing a comparative overview of the metabolic stability of different derivatives.

Table 1: Metabolic Stability of Di-arylated 1,2,4-Triazole Anticancer Agents in Liver Microsomes from Different Species

CompoundSpeciesIn Vitro Half-life (t½, min)
4q Human (HLM)> 60
Monkey (MkLM)30 - 60
Mouse (MLM)30 - 60
Rat (RLM)< 30
Dog (DLM)< 30

Data presented as a range from the cited study.

The data for compound 4q demonstrates significant interspecies differences in metabolic stability, with the compound being most stable in human liver microsomes and least stable in rat and dog liver microsomes. This highlights the importance of using human-derived in vitro systems for more accurate prediction of human pharmacokinetics.

Table 2: Metabolic Stability of Cyclohexanol and Cyclohexenyl Derivatives of 1,2,4-Triazoles in Rat Liver Microsomes [3]

CompoundStructureIn Vitro Half-life (t½, hours)
MSDRT 8 3,3,5-Trimethyl-1-(5-phenyl-4H-1,2,4-triazol-3-yl)cyclohexanol< 0.5
MSDRT 10 3,3,5-Trimethyl-1-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)cyclohexanol< 0.5
MSDRT 11 Cyclohex-3-enyl(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)methanolNot explicitly stated, but more stable than MSDRT 8/10
MSDRT 12 Cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol~2.6

The study on antitubercular triazole compounds revealed that the cyclohexenyl derivatives (MSDRT 11 and MSDRT 12 ) exhibited significantly higher metabolic stability compared to their cyclohexanol counterparts (MSDRT 8 and MSDRT 10 ).[3] Notably, MSDRT 12 , with a phenyl substituent, showed a promising half-life of approximately 2.6 hours in rat liver microsomes.[3]

Structure-Metabolism Relationships: Guiding Principles for Drug Design

The comparative data reveals key structure-metabolism relationships that can guide the design of more metabolically robust arylated 1,2,4-triazole derivatives.

  • Influence of Aryl Substituents: The electronic properties and steric bulk of substituents on the aryl rings can profoundly impact metabolic stability. Electron-withdrawing groups can deactivate the aromatic ring towards oxidative metabolism by CYPs. Conversely, electron-donating groups may enhance metabolism. Strategic placement of bulky groups near potential sites of metabolism can sterically hinder enzyme access and improve stability.

  • Bioisosteric Replacement: Replacing a metabolically labile aryl group with a heteroaryl ring can be an effective strategy to block metabolism. For instance, the introduction of a pyridine ring, as seen in some of the studied compounds, can alter the electronic properties and metabolic profile.[3]

  • Scaffold Hopping: In some cases, moving from a different heterocyclic core to a 1,2,4-triazole can enhance metabolic stability. This is often attributed to the inherent stability of the triazole ring and its electronic nature.

  • Blocking Metabolic Hotspots: Identifying the primary sites of metabolism ("metabolic hotspots") through metabolite identification studies is crucial. Once identified, these positions can be blocked by introducing metabolically stable groups, such as fluorine atoms, or by modifying the surrounding chemical environment to disfavor enzymatic attack.

Metabolite Identification: Unveiling the Metabolic Fate

Understanding the metabolic pathways of arylated 1,2,4-triazole derivatives is as important as determining their rate of metabolism. Metabolite identification studies, typically conducted using high-resolution LC-MS/MS, provide invaluable information on the biotransformation products, which can have different pharmacological or toxicological profiles compared to the parent drug.[6][7][8]

Figure 2: General metabolic pathways of arylated 1,2,4-triazole derivatives.

Common metabolic pathways for arylated 1,2,4-triazoles include:

  • Hydroxylation: Addition of a hydroxyl group to the aryl rings is a common CYP-mediated reaction.

  • N-dealkylation: If alkyl groups are attached to the triazole nitrogen atoms, their removal is a possible metabolic route.

  • Oxidation: Alkyl substituents on the aryl rings can be oxidized.

  • Phase II Conjugation: The primary metabolites formed in Phase I can undergo further conjugation with endogenous molecules like glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

Conclusion: A Path Towards More Stable Therapeutics

The metabolic stability of arylated 1,2,4-triazole derivatives is a multifaceted property governed by a delicate interplay of structural features. By systematically evaluating series of analogs in robust in vitro systems and elucidating their metabolic pathways, drug discovery teams can establish clear structure-metabolism relationships. This knowledge is instrumental in guiding the rational design of new chemical entities with improved pharmacokinetic profiles, ultimately increasing the probability of developing safe and effective medicines. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of compounds.

References

  • Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. SciSpace. Available from: [Link]

  • Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer. PMC. Available from: [Link]

  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. SCIEX. Available from: [Link]

  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. PMC. Available from: [Link]

  • Global LC-MS/MS targeted metabolomics using a combination of HILIC and RP LC separation modes on an organic monolithic column based on 1-vinyl-1,2,4-triazole. PubMed. Available from: [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. ResearchGate. Available from: [Link]

  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Zaporizhzhia State Medical and Pharmaceutical University. Available from: [Link]

  • LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma. PubMed. Available from: [Link]

  • Qualitative Analysis of Drug Metabolites Using LCMS-9050. Shimadzu. Available from: [Link]

  • A comparative study of 1-substituted imidazole and 1,2,4-triazole antifungal compounds as inhibitors of testosterone hydroxylations catalysed by mouse hepatic microsomal cytochromes P-450. PubMed. Available from: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available from: [Link]

  • Synthesis and structure-activity relationship of 1,2,4-triazole-containing diarylpyrazolyl carboxamide as CB1 cannabinoid receptor-ligand. PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC. Available from: [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed. Available from: [Link]

  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Semantic Scholar. Available from: [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a novel chemical entity from synthesis to disposal requires a meticulous approach grounded in safety and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol, a halogenated heterocyclic compound. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and environmental protection.

Understanding the Hazard Profile: A Synthesis of Inferred Risks

Direct, comprehensive toxicological data for 1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol is not extensively published. Therefore, a conservative risk assessment must be conducted by evaluating its structural components: the allyl group, the bromo-substituent, and the 1,2,4-triazole core.

  • Allyl Group: The presence of an allyl moiety is a significant consideration. Compounds like allyl bromide are known to be highly flammable, toxic, and corrosive alkylating agents.[1][2][3][4][5] The allyl group can enhance reactivity and presents a potential fire hazard.[2][3]

  • Halogenation (Bromo-): As a brominated organic compound, it falls into the category of halogenated waste.[6][7] The primary concern with halogenated compounds is the potential formation of highly toxic and persistent environmental pollutants, such as dioxins and furans, if not incinerated at appropriate temperatures.[8]

  • 1,2,4-Triazole Core: The triazole ring is a common feature in many fungicides and pharmaceutical agents.[9][10] Some triazole derivatives are suspected of causing reproductive or developmental toxicity, and their metabolites are of regulatory interest to agencies like the U.S. Environmental Protection Agency (EPA).[9][11][12][13][14]

Based on these structural alerts and data from analogous compounds, 1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol should be handled as a hazardous substance. The following table summarizes the anticipated hazard classifications.

Hazard ClassificationAnticipated Risk CategoryRationale and Key Considerations
Acute Oral Toxicity Category 3 or 4 Similar triazole and bromo-indazole compounds are classified as toxic or harmful if swallowed.
Skin Corrosion/Irritation Category 2 Expected to cause skin irritation based on data for related brominated heterocycles.
Serious Eye Damage/Irritation Category 2 Likely to cause serious eye irritation.
Flammability Combustible/Flammable The allyl group contributes to flammability.[1][2][3][5]
Environmental Hazard Harmful/Toxic to Aquatic Life Triazole derivatives can be harmful to aquatic organisms.[11][12] Improper disposal must be avoided.[12]

The Cardinal Rule: Segregation of Halogenated Waste

The single most critical step in the proper disposal of 1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol is its strict segregation as halogenated organic waste .

Causality: Standard solvent recovery systems, which often use distillation, are not designed to process halogenated compounds. Their presence can lead to the generation of corrosive acids (like hydrobromic acid) upon heating, which can damage equipment. Furthermore, mixing halogenated waste with non-halogenated waste unnecessarily expands the volume of hazardous material requiring specialized, high-cost disposal methods like incineration.[6]

Any solvent, reagent, or disposable material (e.g., silica gel, contaminated gloves) that comes into contact with this compound must be disposed of in a designated halogenated waste container.

Caption: Correct vs. Incorrect Waste Segregation Workflow.

Standard Operating Procedure (SOP) for Disposal

This protocol ensures that waste is handled safely and is ready for collection by a licensed environmental waste disposal service.

Personnel Protective Equipment (PPE) Required:

  • Nitrile or neoprene gloves

  • Safety glasses or goggles

  • Chemical-resistant lab coat

Materials Required:

  • Designated hazardous waste container (chemically compatible, e.g., HDPE or glass, with a screw-top cap)

  • Hazardous Waste Label

  • Secondary containment bin

Step-by-Step Protocol:

  • Container Preparation:

    • Select a clean, empty container that is compatible with the chemical waste. Ensure it has a secure, leak-proof cap.

    • Affix a "Hazardous Waste" label to the container before adding any waste.[6]

    • Place the container in a secondary containment bin in a designated satellite accumulation area, typically within or near a chemical fume hood.

  • Waste Collection:

    • Liquid Waste: Carefully pour liquid waste containing 1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol into the prepared container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.

    • Solid Waste: Transfer solid waste (e.g., un-used reagent, contaminated silica gel) into a designated solid halogenated waste container. If the solid is dusty, it can be wetted slightly with a compatible solvent (like methanol) to prevent dust generation before transfer.[12][15]

    • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips should be placed in a sealed bag and then into the solid halogenated waste container.

  • Labeling:

    • Clearly list all chemical constituents and their approximate percentages on the label. For example:

      • "Waste Methanol: 80%"

      • "Waste Dichloromethane: 15%"

      • "1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol: 5%"

    • Do not use chemical formulas or abbreviations.[6]

    • Ensure the accumulation start date is clearly written on the label.

  • Storage:

    • Keep the waste container tightly sealed at all times, except when adding waste.[6]

    • Store the container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

    • Ensure the storage area has no access to floor drains.[12]

  • Arranging for Disposal:

    • Follow your institution's specific procedures for waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department.

    • Do not accumulate large quantities of waste. Arrange for disposal in a timely manner.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste generated from experiments involving 1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol.

Caption: Decision workflow for proper disposal of generated waste.

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is large or involves a highly volatile solvent, contact your institution's emergency response team.

  • For small, manageable spills:

    • Ensure adequate ventilation and eliminate all ignition sources.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into a designated halogenated solid waste container.

    • Clean the spill area with soap and water.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound or a similar one to the medical personnel.

Final Disposition: The Role of Incineration

The ultimate and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration .[8][16] This process, carried out at a licensed hazardous waste facility, operates at temperatures typically above 1200 K, which is sufficient to ensure the complete destruction of the organic molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen bromide. The acidic gases generated, such as HBr, are then neutralized in a scrubber system before being released. This method prevents the formation of toxic byproducts and ensures the compound does not persist in the environment.[8]

By adhering to these rigorous procedures, the scientific community can continue its vital work while upholding its responsibility to protect its members and the environment.

References

  • Safety Data Sheet for 3-Bromo-1H-indazole. Thermo Fisher Scientific.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.

  • Safety Data Sheet - Allyl bromide. Stobec.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

  • Waste Management Guidelines. The University of Edinburgh.

  • Safety Data Sheet for 3,5-Dibromo-1H-1,2,4-triazole. Fisher Scientific.

  • Safety Data Sheet for 3-Amino-1H-1,2,4-triazole. Sigma-Aldrich.

  • Material Safety Data Sheet for 3-Amino-1,2,4-triazole. Spectrum Chemical.

  • International Chemical Safety Card for 1,2,4-TRIAZOLE. Inchem.org.

  • Halogenated Waste Guidance. University of Washington Environmental Health & Safety.

  • Safety Data Sheet for Allyl bromide, stabilized. Alfa Aesar.

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.

  • ALLYL BROMIDE | CAMEO Chemicals. NOAA.

  • 3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol. PubChem, National Center for Biotechnology Information.

  • 3-Amino-1,2,4-triazole Safety Data Sheet. Santa Cruz Biotechnology.

  • 1H-1,2,4-Triazole, 3-bromo- Exposure Predictions. U.S. Environmental Protection Agency.

  • 1,2,4-Triazole Human Health Aggregate Risk Assessment. U.S. Environmental Protection Agency.

  • Allyl bromide. Wikipedia.

  • Uniconazole; Pesticide Tolerances. Federal Register, GovInfo.

  • Robust Summaries & Test Plan: 1H-1,2,4-triazole. U.S. Environmental Protection Agency.

  • Difenoconazole. Draft Human Health Risk Assessment for Registration Review. U.S. Environmental Protection Agency.

  • Hazardous Waste Management System; User Fees for the Electronic Hazardous Waste Manifest System. Federal Register, GovInfo.

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one. Semantic Scholar.

  • 3-Amino-1H-1,2,4-triazole for synthesis. Merck Millipore.

  • 3-Bromo-1H-1,2,4-triazole. BLDpharm.

  • Allyl bromide. PubChem, National Center for Biotechnology Information.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol
Reactant of Route 2
Reactant of Route 2
1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.